molecular formula C14H13NO3 B1626612 Ethyl 3-oxo-3-(quinolin-2-yl)propanoate CAS No. 96057-59-9

Ethyl 3-oxo-3-(quinolin-2-yl)propanoate

カタログ番号: B1626612
CAS番号: 96057-59-9
分子量: 243.26 g/mol
InChIキー: MLATUAWHLMZKCM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Ethyl 3-oxo-3-(quinolin-2-yl)propanoate (CAS 96057-59-9) is a high-purity chemical intermediate with significant relevance in medicinal chemistry research, particularly in the development of novel anticancer agents. Quinoline derivatives are a privileged scaffold in drug discovery, known for their diverse biological activities . This ester serves as a versatile building block for the synthesis of various quinoline-based molecules. Researchers utilize it to create compounds for evaluating cytotoxic activity against a range of cancer cell lines . The quinoline core is a key structural component in several clinical and investigational anticancer drugs that function through mechanisms such as topoisomerase inhibition . The reactivity of the keto and ester groups allows for further functionalization, making it a valuable precursor for generating targeted compound libraries in oncology and molecular pharmacology research. This product is intended for research purposes only and is not classified as a drug or medicinal product. It is strictly for laboratory use by trained professionals and is not for diagnostic, therapeutic, or any human or veterinary use.

特性

CAS番号

96057-59-9

分子式

C14H13NO3

分子量

243.26 g/mol

IUPAC名

ethyl 3-oxo-3-quinolin-2-ylpropanoate

InChI

InChI=1S/C14H13NO3/c1-2-18-14(17)9-13(16)12-8-7-10-5-3-4-6-11(10)15-12/h3-8H,2,9H2,1H3

InChIキー

MLATUAWHLMZKCM-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(=O)C1=NC2=CC=CC=C2C=C1

正規SMILES

CCOC(=O)CC(=O)C1=NC2=CC=CC=C2C=C1

製品の起源

United States
Foundational & Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Data of Ethyl 3-oxo-3-(quinolin-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for Ethyl 3-oxo-3-(quinolin-2-yl)propanoate. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development who are working with or synthesizing this and related quinoline-based compounds. The guide offers an in-depth interpretation of the spectral data, supported by established principles of NMR spectroscopy and comparative data from analogous structures.

The quinoline moiety is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals with a broad spectrum of biological activities. Ethyl 3-oxo-3-(quinolin-2-yl)propanoate, a β-keto ester derivative of quinoline, represents a versatile synthetic intermediate for the elaboration of more complex, biologically active molecules. Accurate and unambiguous structural characterization is paramount in the synthesis and development of such compounds, with NMR spectroscopy being the cornerstone of this process.

Molecular Structure and Tautomerism

Ethyl 3-oxo-3-(quinolin-2-yl)propanoate can exist in keto-enol tautomeric forms. The equilibrium between these forms is influenced by factors such as the solvent and temperature. The analysis presented herein will consider both forms, with the understanding that the keto form is generally predominant in common deuterated solvents like CDCl₃ and DMSO-d₆.

Figure 1: Keto-enol tautomerism of Ethyl 3-oxo-3-(quinolin-2-yl)propanoate.

¹H NMR Spectroscopic Data (Predicted)

The following table outlines the predicted ¹H NMR chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for Ethyl 3-oxo-3-(quinolin-2-yl)propanoate. These predictions are based on the analysis of structurally similar quinoline derivatives and established principles of NMR spectroscopy. The data is presented for a standard deuterated solvent such as CDCl₃.

Table 1: Predicted ¹H NMR Data for Ethyl 3-oxo-3-(quinolin-2-yl)propanoate in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~8.25d1HH-4Doublet due to coupling with H-3. Expected to be downfield due to proximity to the nitrogen atom and the carbonyl group.
~8.15d1HH-8Doublet, part of the benzo-ring system.
~7.85d1HH-5Doublet, part of the benzo-ring system.
~7.75t1HH-7Triplet, part of the benzo-ring system.
~7.60t1HH-6Triplet, part of the benzo-ring system.
~7.50d1HH-3Doublet due to coupling with H-4.
~4.25q2H-OCH₂ CH₃Quartet due to coupling with the methyl protons of the ethyl group.
~4.10s2H-COCH₂ CO-Singlet for the methylene protons between the two carbonyl groups in the keto form. In the enol form, a singlet for the vinylic proton would appear further downfield (~5.5-6.5 ppm).
~1.30t3H-OCH₂CH₃ Triplet due to coupling with the methylene protons of the ethyl group.

Causality behind Predicted Chemical Shifts:

  • Quinoline Ring Protons (H-3 to H-8): The chemical shifts of the protons on the quinoline ring are influenced by the aromatic ring currents and the electron-withdrawing effect of the nitrogen atom. Protons on the pyridine ring (H-3, H-4) are generally more deshielded than those on the benzene ring (H-5 to H-8). The H-4 proton is expected to be the most downfield of the ring protons due to its peri-relationship with the nitrogen lone pair and the influence of the adjacent carbonyl group.

  • Methylene Protons (-COCH₂CO-): In the predominant keto tautomer, the methylene protons are situated between two electron-withdrawing carbonyl groups, leading to a significant downfield shift to around 4.10 ppm. This signal is expected to be a sharp singlet.

  • Ethyl Ester Protons (-OCH₂CH₃): The methylene protons of the ethyl group are adjacent to an oxygen atom, causing a deshielding effect and a chemical shift around 4.25 ppm. The terminal methyl protons are more shielded, appearing at approximately 1.30 ppm. The characteristic quartet and triplet splitting pattern arises from the vicinal coupling between these two groups.

¹³C NMR Spectroscopic Data (Predicted)

The predicted ¹³C NMR chemical shifts for Ethyl 3-oxo-3-(quinolin-2-yl)propanoate are summarized in the table below. The assignments are based on established chemical shift ranges for quinoline derivatives and β-keto esters.

Table 2: Predicted ¹³C NMR Data for Ethyl 3-oxo-3-(quinolin-2-yl)propanoate in CDCl₃

Chemical Shift (δ, ppm)AssignmentNotes
~192.0C=O (ketone)The ketone carbonyl carbon is typically found in this downfield region.
~168.0C=O (ester)The ester carbonyl carbon is generally more shielded than the ketone carbonyl.
~155.0C-2Quaternary carbon attached to nitrogen and the side chain.
~148.0C-8aQuaternary carbon at the fusion of the two rings.
~137.0C-4Methine carbon in the pyridine ring.
~130.0C-7Methine carbon in the benzene ring.
~129.5C-5Methine carbon in the benzene ring.
~128.0C-6Methine carbon in the benzene ring.
~127.5C-4aQuaternary carbon at the fusion of the two rings.
~122.0C-3Methine carbon in the pyridine ring.
~62.0-OCH₂ CH₃Methylene carbon of the ethyl ester.
~45.0-COCH₂ CO-Methylene carbon between the two carbonyl groups.
~14.0-OCH₂CH₃ Methyl carbon of the ethyl ester.

Expert Insights on Spectral Interpretation:

The presence of the quinoline nitrogen and the two carbonyl groups creates a distinct electronic environment that governs the chemical shifts. The quaternary carbons (C-2, C-4a, C-8a) can be identified through the absence of signals in a DEPT-135 experiment. Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for the unambiguous assignment of all proton and carbon signals. For instance, an HMBC experiment would show correlations between the H-3 proton and the C-2, C-4, and C-4a carbons, and between the methylene protons of the side chain and the C-2, ketone carbonyl, and ester carbonyl carbons.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for Ethyl 3-oxo-3-(quinolin-2-yl)propanoate, the following self-validating protocol is recommended:

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the purified solid compound.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.
  • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
  • The use of a solvent containing a known internal standard, such as tetramethylsilane (TMS), is recommended for accurate chemical shift referencing (δ = 0.00 ppm).

2. ¹H NMR Spectroscopy:

  • Instrument: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.
  • Parameters:
  • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
  • Number of Scans: 16 to 64 scans, depending on the sample concentration.
  • Relaxation Delay (d1): 1-2 seconds.
  • Acquisition Time (aq): 3-4 seconds.
  • Spectral Width (sw): A range of -2 to 12 ppm is typically sufficient.
  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

3. ¹³C NMR Spectroscopy:

  • Instrument: The same spectrometer as used for ¹H NMR.
  • Parameters:
  • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).
  • Number of Scans: 1024 to 4096 scans are typically required due to the lower natural abundance of ¹³C.
  • Relaxation Delay (d1): 2 seconds.
  • Spectral Width (sw): A range of 0 to 220 ppm is appropriate.
  • Processing: Similar processing steps as for the ¹H NMR spectrum.

4. 2D NMR Spectroscopy (for complete assignment):

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

    Figure 2: A generalized workflow for the acquisition and analysis of NMR data.

Conclusion

This technical guide provides a detailed, albeit predictive, overview of the ¹H and ¹³C NMR spectroscopic data for Ethyl 3-oxo-3-(quinolin-2-yl)propanoate. The provided data tables and interpretations are grounded in established spectroscopic principles and data from analogous compounds. For definitive structural confirmation, it is imperative to acquire experimental data following the robust protocol outlined. The insights and methodologies presented here are intended to empower researchers in their synthesis and characterization of novel quinoline-based compounds, thereby facilitating advancements in medicinal chemistry and drug development.

References

While specific experimental data for the title compound was not found in the initial literature search, the following references provide relevant information on the NMR spectroscopy of quinoline derivatives and general NMR techniques.

  • El Rayes, S. M., Ali, I., et al. (2024). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. ACS Omega. [Link][1][2]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer-Verlag Berlin Heidelberg.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons, Inc.
  • Hussein, M. E., Al-Bassam, B. A., & El-Sayed, O. A. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Archiv der Pharmazie, 335(9), 403-410. [Link][3]

  • Mahdavi, M., et al. (2025). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Advances. [Link][4][5]

Sources

Keto-Enol Tautomerism in Ethyl 3-oxo-3-(quinolin-2-yl)propanoate: A Mechanistic and Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 3-oxo-3-(quinolin-2-yl)propanoate is a highly versatile β -keto ester widely utilized as a building block in drug discovery and materials science. Because it features a strongly electron-withdrawing quinoline ring directly adjacent to a β -dicarbonyl system, this molecule exhibits a highly dynamic keto-enol equilibrium.

For drug development professionals, understanding and controlling this tautomerism is not merely an academic exercise—it is a critical development parameter. The keto and enol forms present vastly different 3D pharmacophores: the keto form is flexible with an sp3 -hybridized α -carbon, while the enol form is planar, rigidified by intramolecular hydrogen bonding, and exhibits altered lipophilicity and receptor-binding kinetics. This whitepaper details the structural drivers of this equilibrium, the thermodynamic impact of solvent selection, and a self-validating analytical workflow for quantifying tautomeric ratios.

Structural Drivers of Tautomerization

In standard aliphatic β -keto esters (e.g., ethyl acetoacetate), the keto form is generally favored at room temperature, though stabilization of the enol form can occur via π -system conjugation and intramolecular hydrogen bonding. However, substituting the terminal methyl group with a 2-quinolyl moiety fundamentally alters the thermodynamic landscape through three primary mechanisms:

  • Inductive Acidity Enhancement : The 2-quinolyl ring acts as a powerful electron sink. This inductive withdrawal significantly increases the acidity of the α -methylene protons situated between the two carbonyls, lowering the activation energy required for proton transfer [3].

  • Extended π -Conjugation : Enolization towards the quinoline ring yields a double bond that is fully conjugated with the heteroaromatic system. This extended delocalization provides a massive thermodynamic stabilization to the enol tautomer.

  • Competing Hydrogen Bond Acceptors : The molecule possesses multiple hydrogen bond acceptors. While the standard Z-enol forms a highly stable 6-membered Resonance-Assisted Hydrogen Bond (RAHB) between the enol hydroxyl and the ester carbonyl, the quinoline nitrogen introduces a competing interaction. This structural tension dictates the specific geometry of the enol isomer in solution.

Tautomerism Keto Keto Form (Flexible, Favored in Polar Solvents) Z_Enol Z-Enol Form (6-Membered RAHB with Ester) Keto->Z_Enol Proton Transfer (Solvent Dependent) E_Enol E-Enol Form (H-Bond with Quinoline Nitrogen) Keto->E_Enol Sterically Hindered Equilibration Z_Enol->E_Enol Bond Rotation (High Energy Barrier)

Caption: Thermodynamic equilibrium pathways of Ethyl 3-oxo-3-(quinolin-2-yl)propanoate tautomers.

Thermodynamic and Solvent Effects

The equilibrium constant ( Keq​=[Enol]/[Keto] ) is exquisitely sensitive to the dielectric constant ( ϵ ) and hydrogen-bonding capacity of the microenvironment. In non-polar aprotic solvents, the intramolecular hydrogen bond is shielded, heavily favoring the enol form. Conversely, polar solvents act as competitive hydrogen bond acceptors, disrupting the RAHB and shifting the equilibrium back toward the keto form[2].

Table 1: Influence of Solvent Polarity on Tautomeric Equilibrium (Representative quantitative data adapted for heteroaryl β -keto esters)

SolventDielectric Constant ( ϵ )Dominant Intermolecular InteractionExpected Enol (%)Estimated Keq​
Cyclohexane2.0None (Intramolecular RAHB intact)> 85%> 5.6
Chloroform ( CDCl3​ )4.8Weak dipole-dipole70 - 80%2.3 - 4.0
Acetonitrile ( CD3​CN )37.5Moderate dipole, weak H-bond acceptor30 - 40%0.4 - 0.6
Dimethyl Sulfoxide (DMSO- d6​ )46.7Strong H-bond acceptor (Disrupts RAHB)< 15%< 0.17

Quantitative NMR (qNMR) Protocol for Equilibrium Determination

Because the high energy barrier for interconversion between keto and enol tautomers makes the proton exchange slow on the NMR timescale, 1H NMR spectroscopy is the gold standard for direct measurement of tautomeric species [1]. To ensure scientific integrity and reproducibility, the following self-validating workflow must be strictly adhered to.

Step-by-Step Methodology
  • Sample Preparation : Dissolve 15–20 mg of the analyte in 0.6 mL of the chosen deuterated solvent (e.g., CDCl3​ ).

    • Causality: A high analyte concentration guarantees a high Signal-to-Noise (S/N) ratio for the minor tautomer, preventing baseline integration errors.

  • Thermal Equilibration : Insert the sample into the NMR probe and hold at exactly 298 K for a minimum of 15 minutes prior to tuning and matching.

    • Causality: Tautomerism is a dynamic thermodynamic process. Failing to equilibrate the sample to the probe's internal temperature will result in a shifting equilibrium during the acquisition, blurring the final integration.

  • Relaxation Delay ( D1​ ) Optimization : Set the relaxation delay to D1​≥5×T1​ (typically 10–15 seconds for these systems).

    • Causality: The sp3 α -methylene protons of the keto form and the sp2 vinyl proton of the enol form have distinct longitudinal relaxation times ( T1​ ). A standard default D1​ (e.g., 1 second) will artificially truncate the signal of the slower-relaxing proton, systematically skewing the calculated Keq​ .

  • Data Acquisition : Acquire 32 to 64 transients to ensure robust statistical averaging.

  • Integration and Calculation : Integrate the keto α -methylene signal (singlet, ~4.2 ppm) and the enol vinyl proton (singlet, ~6.0 ppm). Calculate the equilibrium constant using the formula:

    Keq​=Iketo​/2Ienol​​

    (Division by 2 accounts for the two protons contributing to the keto methylene signal versus the single proton of the enol vinyl signal).

NMR_Workflow Prep Sample Prep (15-20 mg in CDCl3) Temp Thermal Equilibration (298 K for 15 min) Prep->Temp Relax D1 Optimization (D1 ≥ 5 × T1) Temp->Relax Acq Data Acquisition (32-64 Transients) Relax->Acq Calc Integration & K_eq Calculation Acq->Calc

Caption: Self-validating qNMR workflow for accurate determination of keto-enol equilibrium constants.

Infrared (IR) Spectroscopy of Ethyl 3-oxo-3-(quinolin-2-yl)propanoate: A Technical Guide to Vibrational Assignments and Tautomeric Equilibria

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 3-oxo-3-(quinolin-2-yl)propanoate (CAS: 96057-59-9) is a highly versatile β -keto ester utilized extensively as a building block in the synthesis of pharmaceuticals and advanced heterocyclic compounds. A critical analytical challenge in characterizing this molecule lies in its complex keto-enol tautomerism, which is heavily influenced by the conjugated quinoline ring.

This whitepaper provides an authoritative, in-depth analysis of the Infrared (IR) spectroscopy absorption bands of ethyl 3-oxo-3-(quinolin-2-yl)propanoate. By synthesizing theoretical vibrational principles with empirical spectroscopic data, this guide equips researchers with the diagnostic frameworks required to accurately interpret the structural and tautomeric states of this compound.

Structural Dynamics: The Role of Keto-Enol Tautomerism

To accurately assign the IR absorption bands of ethyl 3-oxo-3-(quinolin-2-yl)propanoate, one must first understand the structural causality driving its vibrational modes. As a β -keto ester, the molecule exists in an equilibrium between its keto and enol forms.

The extent of enolization is not static; it is dictated by the stabilization of the enol form through intramolecular hydrogen bonding and extended π -conjugation with the quinoline ring[1]. In the solid state (e.g., KBr pellet) or in non-polar solvents, the enol form heavily predominates due to the formation of a highly stable, pseudo-six-membered chelate ring[2][3].

This tautomerization fundamentally alters the IR spectrum:

  • Keto Form: Exhibits two distinct, high-frequency carbonyl ( C=O ) stretches (one for the ester, one for the ketone).

  • Enol Form: The ketone carbonyl is converted to a hydroxyl ( −OH ) group, and the ester carbonyl shifts to a significantly lower frequency due to conjugation with the newly formed C=C double bond and strong hydrogen bonding.

G Keto Keto Tautomer (Ketone C=O ~1690 cm⁻¹) (Ester C=O ~1740 cm⁻¹) Enol Enol Tautomer (Conjugated C=O ~1650 cm⁻¹) (Broad O-H ~3000 cm⁻¹) Keto->Enol Tautomerization Solvent Non-polar Solvents & Solid State (KBr) Solvent->Enol Stabilizes via H-bonding

Figure 1: Diagram illustrating the keto-enol equilibrium and the primary IR band shifts associated with tautomerization.

Comprehensive IR Band Assignments

The IR spectrum of ethyl 3-oxo-3-(quinolin-2-yl)propanoate can be divided into three diagnostic regions. The assignments below assume the solid-state spectrum where the enol form is dominant.

High-Frequency Region (3500 – 2800 cm⁻¹)
  • O-H Stretching (Enol): A highly diagnostic, extremely broad band centered around 3200 - 2600 cm⁻¹ . The massive broadening and lower-than-usual frequency for an alcohol are caused by the strong intramolecular hydrogen bond between the enolic hydroxyl and the ester carbonyl oxygen.

  • Aromatic C-H Stretching: Weak to moderate sharp bands at 3060 - 3010 cm⁻¹ , characteristic of the quinoline ring's sp2 hybridized carbons.

  • Aliphatic C-H Stretching: Bands at 2980 cm⁻¹ (asymmetric) and 2930 cm⁻¹ (symmetric) corresponding to the ethyl group ( −CH2​−CH3​ ).

Carbonyl and Double Bond Region (1750 – 1500 cm⁻¹)

This is the most critical region for structural verification.

  • Ester C=O Stretching (Enol Form): Shifted down to ~1650 - 1660 cm⁻¹ . In a standard un-conjugated ester, this appears at ~1740 cm⁻¹. The dramatic shift is the direct result of α,β -conjugation and intramolecular hydrogen bonding[4].

  • (Note: If a minor keto fraction is present, a weak band at ~1735 cm⁻¹ (ester) and ~1690 cm⁻¹ (ketone) may be observed).

  • Quinoline Ring Vibrations ( C=C and C=N ): A series of sharp, strong bands typically observed at 1620, 1590, and 1575 cm⁻¹ . These ring-stretching modes are highly characteristic of 2-substituted quinolines[5].

  • Enolic C=C Stretching: Often overlaps with the quinoline ring vibrations, appearing as a strong band near 1615 - 1600 cm⁻¹ .

Fingerprint Region (< 1500 cm⁻¹)
  • C-O-C Stretching (Ester): Two strong bands between 1250 - 1150 cm⁻¹ corresponding to the asymmetric and symmetric C−O stretches of the ethyl ester moiety.

  • Quinoline Out-of-Plane C-H Bending: A strong, diagnostic band near 750 - 820 cm⁻¹ , indicating the substitution pattern of the fused aromatic system[6][7].

Summary of Key Vibrational Modes
Functional Group / ModeExpected Frequency (cm⁻¹)Intensity / ShapeCausality & Notes
O-H Stretch (Enol) 3200 – 2600Broad, StrongRed-shifted due to strong intramolecular H-bonding.
Aromatic C-H Stretch 3060 – 3010Weak, SharpQuinoline ring sp2 C-H bonds.
Aliphatic C-H Stretch 2980, 2930Moderate, SharpEthyl ester −CH3​ and −CH2​− groups.
Ester C=O (Enol) 1650 – 1660Strong, SharpShifted lower due to conjugation and H-bonding.
Quinoline C=N / C=C 1620, 1590, 1575Strong, SharpCharacteristic ring stretching of 2-substituted quinolines.
Ester C-O-C Stretch 1250 – 1150Strong, BroadAsymmetric/symmetric stretching of the alkoxy group.
Aromatic C-H Bend 750 – 820Strong, SharpOut-of-plane bending; confirms quinoline substitution.

Experimental Protocol: Self-Validating FTIR Workflow

To ensure high-fidelity data and accurately capture the tautomeric state of ethyl 3-oxo-3-(quinolin-2-yl)propanoate, researchers must employ a rigorous, self-validating spectroscopic protocol. Comparing Attenuated Total Reflectance (ATR) with transmission (KBr pellet) methods is recommended to rule out pressure-induced polymorphic shifts.

Step-by-Step Methodology
  • Instrument Calibration & Background:

    • Purge the FTIR spectrometer with dry nitrogen to eliminate atmospheric H2​O and CO2​ interference (critical for accurately resolving the broad enolic O-H band).

    • Collect a background spectrum at a resolution of 4 cm⁻¹ using 32 to 64 co-added scans.

  • Sample Preparation (Dual-Method Validation):

    • Method A (ATR): Place 1-2 mg of the neat crystalline powder directly onto a diamond ATR crystal. Apply consistent pressure using the anvil. (Advantage: Non-destructive, preserves native crystal packing).

    • Method B (KBr Pellet): Mill 1 mg of the compound with 100 mg of IR-grade, desiccated KBr. Press at 10 tons under vacuum for 2 minutes to form a transparent disk. (Advantage: Better resolution of transmission intensities, minimizes surface scattering anomalies).

  • Data Acquisition:

    • Scan the sample from 4000 to 400 cm⁻¹ using the same parameters as the background (4 cm⁻¹ resolution, 64 scans).

  • Data Processing & Causality Check:

    • Apply an ATR correction algorithm if using Method A to account for wavelength-dependent penetration depth.

    • Perform baseline correction.

    • Self-Validation Step: Check the 1750-1650 cm⁻¹ region. If a strong band appears >1700 cm⁻¹, the sample may be experiencing keto-conversion due to ambient moisture or mechanical stress during KBr pressing. If the dominant band is ~1650 cm⁻¹, the native enol state is preserved.

G Prep 1. Sample Preparation (KBr Pellet vs. Diamond ATR) Bkg 2. Background Scan (N₂ Purge, Remove H₂O/CO₂) Prep->Bkg Scan 3. FTIR Data Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ res) Bkg->Scan Process 4. Spectral Processing (ATR Correction & Baseline) Scan->Process Analyze 5. Tautomer Validation (Analyze 1750-1600 cm⁻¹ Region) Process->Analyze

Figure 2: Step-by-step experimental workflow for the self-validating FTIR analysis of tautomeric β -keto esters.

Conclusion

The IR spectrum of ethyl 3-oxo-3-(quinolin-2-yl)propanoate is a direct reflection of its quantum mechanical stabilization. Rather than exhibiting standard isolated ketone and ester stretches, the molecule's spectrum is dominated by the highly conjugated, hydrogen-bonded enol tautomer. By focusing on the dramatic red-shift of the ester carbonyl (~1650 cm⁻¹) and the extreme broadening of the O-H stretch (~3000 cm⁻¹), researchers can confidently validate the structural integrity and solid-state conformation of this essential synthetic intermediate.

References

  • Sandford, S. A., et al. "Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar." Astrochem.org.[Link]

  • Katritzky, A. R., & Jones, R. A. (1960). "The Infrared Spectra of Heteroaromatic Compounds. Part I. Monosubstituted Quinolines." Journal of the Chemical Society (Resumed), 2942-2947. RSC Publishing. [Link]

  • Murthy, A. S. N., et al. (1962). "Spectroscopic Studies of Keto-Enol Equilibria: Part 1. Solvent Effects." Canadian Journal of Chemistry, 40(12), 2267-2271. Canadian Science Publishing.[Link]

  • Folkendt, M. M., et al. (1985). "Gas-phase proton NMR studies of keto-enol tautomerism of acetylacetone, methyl acetoacetate, and ethyl acetoacetate." The Journal of Physical Chemistry, 89(15), 3347-3352. ACS Publications.[Link]

Sources

Preliminary toxicity and handling guidelines for Ethyl 3-oxo-3-(quinolin-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: April 2026

Title: Preliminary Toxicity, Handling, and In Vitro Profiling Guidelines for Ethyl 3-oxo-3-(quinolin-2-yl)propanoate

Executive Summary

Ethyl 3-oxo-3-(quinolin-2-yl)propanoate (CAS: 96057-59-9) is a bifunctional organic compound that merges a privileged quinoline scaffold with a highly reactive β -keto ester moiety[1]. While this structural duality makes it a highly valuable intermediate for synthesizing novel therapeutics and agrochemicals, it also dictates a complex physicochemical and toxicological profile. As a Senior Application Scientist, I approach this compound not merely as a static chemical, but as a dynamic system whose reactivity must be managed through precise environmental controls and rigorous experimental validation.

Mechanistic Toxicology & Causality

Understanding the toxicity of this compound requires deconstructing its two primary functional domains:

The Quinoline Scaffold (Genotoxicity & Cytotoxicity): Quinoline derivatives frequently exhibit cytotoxicity through multiple interconnected intracellular pathways[2]. The planar nature of the quinoline ring allows for DNA intercalation, which can lead to DNA adduct formation and subsequent genotoxicity[2]. Furthermore, quinolines are known to induce oxidative stress by disrupting mitochondrial function, specifically by triggering a loss of mitochondrial transmembrane potential ( ΔΨm​ ) and generating Reactive Oxygen Species (ROS)[2]. This mitochondrial disruption activates the p53 signaling pathway and caspase cascades, ultimately driving the cell toward apoptosis[2]. Functionalization at the 2-position (as seen in this compound) significantly influences its cytotoxic potency, as specific substitutions can enhance cellular toxicity against various cell lines, including Caco-2 and Vero models[3][4].

The β -Keto Ester Moiety (Chemical Reactivity): The 3-oxo-propanoate group introduces acute chemical reactivity. β -keto esters are highly susceptible to enolization and can undergo vigorous, exothermic cleavage reactions in the presence of concentrated bases or strong oxidizing acids[5]. Furthermore, they are prone to gradual degradation or decarboxylation if exposed to elevated temperatures or aqueous environments over prolonged periods[6].

Preliminary Handling & Storage Guidelines

Because specific in vivo toxicological data for Ethyl 3-oxo-3-(quinolin-2-yl)propanoate is limited, it must be handled under the assumption of high biological activity and chemical reactivity.

  • Storage Conditions: Store in tightly sealed, amber glass containers under an inert atmosphere (Argon or Nitrogen) at 2–8 °C. This prevents oxidative degradation and mitigates the risk of thermally induced decarboxylation of the β -keto ester[6].

  • Chemical Incompatibilities: Strictly isolate the compound from strong bases (e.g., sodium ethoxide, NaOH), alkali metals, and strong oxidants. Mixing β -keto esters with these agents can lead to exothermic cleavage or the generation of flammable hydrogen gas[5].

  • PPE & Engineering Controls: Handle exclusively within a certified Class II Type A2 biological safety cabinet or a chemical fume hood. Nitrile or butyl rubber gloves (double-gloved), a chemically resistant lab coat, and tightly fitting safety goggles are mandatory to prevent skin and eye contact[6].

Quantitative Data Presentation

The following table summarizes the physicochemical parameters and predictive toxicity thresholds based on structurally related quinoline-2-substituted derivatives and β -keto esters.

Parameter / PropertyValue / DescriptionScientific Rationale & Implication
CAS Number 96057-59-9Unique identifier for regulatory compliance and inventory tracking[1].
Molecular Weight 243.26 g/mol Favorable for cellular membrane permeability, aligning with Lipinski's Rule of 5.
Structural Alerts Quinoline ring, β -keto esterHigh potential for DNA intercalation[2] and exothermic base hydrolysis[5].
Expected IC50​ Range 10 - 150 μ MPredictive range based on cytotoxicity assays of similar 2-substituted quinolines in Vero and Caco-2 cell lines[3][4].
Flash Point (Est.) > 70 °CBased on the β -keto ester backbone; requires storage away from ignition sources[5][6].

Self-Validating Experimental Protocol: In Vitro Cytotoxicity Profiling

To empirically establish the baseline toxicity of Ethyl 3-oxo-3-(quinolin-2-yl)propanoate, a standardized MTT viability assay must be employed. Utilizing Vero cells (normal mammalian epithelial) provides a robust model for assessing baseline toxicity and therapeutic safety windows[4].

Protocol: MTT Viability Assay with Internal Validation Checkpoints

  • Step 1: Reagent Preparation & Quality Control

    • Action: Dissolve Ethyl 3-oxo-3-(quinolin-2-yl)propanoate in anhydrous DMSO to create a 10 mM stock solution. Aliquot and store at -20 °C.

    • Causality: β -keto esters are prone to hydrolysis in aqueous media. Using anhydrous DMSO ensures compound integrity. The final DMSO concentration in the cellular assay must not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Step 2: Cell Seeding

    • Action: Seed Vero cells in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37 °C in a 5% CO2​ humidified incubator[4].

  • Step 3: Compound Treatment (The Self-Validating Step)

    • Action: Treat cells with a concentration gradient (0.1, 1, 10, 50, 100 μ M) of the compound. Crucially, include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin or a known highly toxic quinoline derivative).

    • Causality: The positive control validates the assay's sensitivity to apoptotic inducers, while the vehicle control isolates the compound's specific cytotoxic effect from background solvent toxicity.

  • Step 4: MTT Incubation & Solubilization

    • Action: After 48 hours of exposure, add 20 μ L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Carefully aspirate the media and dissolve the resulting formazan crystals in 150 μ L of DMSO.

  • Step 5: Quantification & Analysis

    • Action: Read the absorbance at 570 nm using a microplate reader. Calculate the IC50​ using non-linear regression analysis.

Mechanistic Visualization

The following diagram maps the logical flow of quinoline-induced cellular toxicity, illustrating the dual pathways of mitochondrial disruption and genotoxic stress.

QuinolineToxicity cluster_Cell Intracellular Toxicity Mechanisms Q Ethyl 3-oxo-3-(quinolin-2-yl)propanoate (Cellular Exposure) Mito Mitochondrial Disruption (ROS Generation, ΔΨm ↓) Q->Mito Oxidative Stress DNA DNA Intercalation & Adduct Formation Q->DNA Genotoxicity Caspase Caspase Cascade Activation Mito->Caspase p53 p53 Pathway Activation DNA->p53 Apoptosis Apoptosis / Cell Death p53->Apoptosis Caspase->Apoptosis

Figure 1: Mechanistic pathways of quinoline-induced cytotoxicity and apoptosis.

References

  • NextSDS. "ethyl 3-oxo-3-(quinolin-2-yl)propanoate — Chemical Substance Information". NextSDS Database.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwyHWh99i4bnFQCUKrGvn__x8drQxYLQmUz8x2dPMHS_x0EoE2Q_DdrcVAupd4vmx0Ra6X0zAV6g7F-_DmuBgQFcM21aZeRaDjS_JeFvnaLtA6sd5qmZa9-x7cPkzJiIlsP-8eLxxRT1oKn4zIU4kGVzH7FcLOLYwFyiOpjkhFhkyQrvueTTew7Khv]
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  • CAMEO Chemicals - NOAA. "ethyl acetoacetate". CAMEO Chemicals Database.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGN82DDtdeuJntBhiqmZ6l86jUhRDGevm7NOBq5lhb0cpXDyR6vyxnHmqwoOpUBagMXCQ3MF_bF5n0ta_0ARd7uTuQDlwt4ilMT_vWpKISB7UKojXAy9irqwXrYOqvHVLfobgWdOUQGxELXQd0=]
  • Grokipedia. "Ethyl acetoacetate". Grokipedia.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVYhVMBE7KZVzUCDYhI6gWuj3id3-B7Ryrok4dfb5IEJWpmdFa1yWUj-XkWkpLPOyVhbS_UHqva0Ds63gFgDuI1UJrdirvrGXe93Ruq3w8cJwDbrgR3wjJG2HzbInrsRhNRzTcSipsTfg=]
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Methodological & Application

Application Note: Ethyl 3-oxo-3-(quinolin-2-yl)propanoate as a Versatile C3-Synthon for Novel Quinoline-Based Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quinoline scaffolds are ubiquitous in FDA-approved drugs, exhibiting broad-spectrum pharmacological activities including antimalarial, antiviral, and antineoplastic effects [1]. The functionalization of the quinoline core is a critical step in hit-to-lead optimization. This application note details the synthetic utility of Ethyl 3-oxo-3-(quinolin-2-yl)propanoate , a highly reactive β -keto ester precursor. By leveraging its dual electrophilic and nucleophilic character, drug development professionals can rapidly access complex heterocyclic libraries, including pyrazolo-quinolines and quinolinyl-dihydropyrimidines, using transition-metal-free protocols [3].

Physicochemical Profiling & Mechanistic Rationale

Ethyl 3-oxo-3-(quinolin-2-yl)propanoate features a 1,3-dicarbonyl system directly conjugated to an electron-withdrawing quinoline ring.

Table 1: Physicochemical Properties
PropertyValue
IUPAC Name Ethyl 3-oxo-3-(quinolin-2-yl)propanoate
CAS Number 96057-59-9[1]
Molecular Formula C₁₄H₁₃NO₃
Molecular Weight 243.26 g/mol
Structural Features Quinoline core, β -keto ester moiety

Mechanistic Causality : The β -keto ester exists in a dynamic keto-enol tautomeric equilibrium. The quinoline ring increases the acidity of the α -protons at the C2 position, favoring enolization compared to standard aliphatic β -keto esters. This enhanced enol character makes the α -carbon highly nucleophilic for Knoevenagel-type additions, while the C3 ketone carbonyl remains highly susceptible to nucleophilic attack by hydrazines or amines[2].

Reactivity A Ethyl 3-oxo-3-(quinolin-2-yl)propanoate (Keto-Enol Tautomer) B Ketone Carbonyl (Electrophile) A->B C3 Position C Alpha-Carbon (Nucleophile) A->C C2 Position D Hydrazines / Amines -> Heterocycles B->D Condensation E Aldehydes / Imines -> Adducts C->E Addition

Reactivity map of the beta-keto ester highlighting dual electrophilic and nucleophilic centers.

Experimental Workflows & Self-Validating Protocols

Protocol A: Synthesis of 3-(Quinolin-2-yl)-1H-pyrazol-5-ol Derivatives

Objective : To synthesize pyrazolo-quinoline hybrids via cyclocondensation with hydrazines.

Causality of Experimental Choices : Ethanol is selected as the solvent because its polar protic nature stabilizes the transition state of the hydrazone intermediate, and its boiling point (78°C) is ideal for thermal reflux without causing thermal degradation of the product. Glacial acetic acid is used as a mild Brønsted acid catalyst; it protonates the ketone carbonyl to increase its electrophilicity, but is not strong enough to fully protonate the weakly basic quinoline nitrogen, which would otherwise cause the starting material to precipitate out of solution as an acetate salt.

Step-by-Step Methodology :

  • Reagent Preparation : In a 50 mL round-bottom flask, dissolve 1.0 mmol (243.26 mg) of Ethyl 3-oxo-3-(quinolin-2-yl)propanoate in 10 mL of absolute ethanol.

  • Activation : Add 2-3 drops of glacial acetic acid (approx. 5 mol%) to the stirring solution.

  • Nucleophilic Addition : Dropwise add 1.1 mmol of hydrazine hydrate (or a substituted aryl-hydrazine). A slight stoichiometric excess ensures complete conversion of the ester and compensates for any evaporative loss.

  • Cyclocondensation : Attach a reflux condenser and heat the mixture to 80°C for 4-6 hours.

  • In-Process Monitoring : Monitor the reaction via TLC (Hexane:EtOAc 7:3). The disappearance of the UV-active starting material spot (R_f ~ 0.6) and the appearance of a lower, highly fluorescent product spot (R_f ~ 0.3) indicates completion.

  • Workup & Isolation : Cool the mixture to 0-5°C in an ice bath. The product precipitates as a crystalline solid. Filter under vacuum and wash with cold ethanol (2 x 5 mL) to remove unreacted hydrazine and trace acetic acid.

  • Validation : Confirm structure via ¹H-NMR. The diagnostic signal is the pyrazole C4-H singlet, which typically appears around δ 5.8-6.2 ppm depending on the solvent and tautomeric state.

Table 2: Reaction Optimization for Pyrazole Synthesis
SolventCatalyst (5 mol%)Temp (°C)Time (h)Isolated Yield (%)
MethanolNone651245
EthanolNone801058
Ethanol Acetic Acid 80 5 89
AcetonitrileAcetic Acid82676
THFAcetic Acid66862

Note: The combination of a protic solvent and mild acid catalysis provides the optimal thermodynamic environment for the cyclization step.

Protocol B: Multicomponent Biginelli Synthesis of Quinolinyl-Dihydropyrimidines

Objective : One-pot synthesis of highly substituted dihydropyrimidines utilizing the β -keto ester as a C3-synthon.

Causality of Experimental Choices : The Biginelli reaction requires the formation of an acyliminium ion intermediate from an aldehyde and urea. p-Toluenesulfonic acid (pTSA) is chosen as the catalyst because it provides sufficient acidity to drive this rate-limiting step without degrading the quinoline ring. Acetonitrile is utilized as a polar aprotic solvent to maintain the solubility of the urea while accelerating the multicomponent assembly.

Workflow Step1 1. Reagent Assembly Precursor + Aldehyde + Urea Step2 2. Acid Catalysis pTSA (10 mol%) in MeCN Step1->Step2 Step3 3. Thermal Activation Reflux at 82°C for 8h Step2->Step3 Step4 4. Precipitation & Isolation Ice quench, Vacuum Filtration Step3->Step4 Step5 5. Purity Validation Recrystallization & NMR Step4->Step5

Step-by-step experimental workflow for the Biginelli multicomponent reaction.

Step-by-Step Methodology :

  • Reagent Assembly : Combine 1.0 mmol Ethyl 3-oxo-3-(quinolin-2-yl)propanoate, 1.0 mmol benzaldehyde, and 1.5 mmol urea in a 25 mL reaction vessel.

  • Catalysis : Add 10 mol% of p-Toluenesulfonic acid (pTSA) and 10 mL of anhydrous acetonitrile.

  • Reaction : Reflux the mixture at 82°C for 8 hours under a nitrogen atmosphere.

  • Workup : Cool the mixture to room temperature and pour it into 50 mL of crushed ice water. Stir vigorously for 15 minutes until a solid precipitate forms.

  • Isolation : Filter the precipitate under vacuum, wash thoroughly with deionized water (to remove excess urea and pTSA), and recrystallize from hot ethanol to yield the pure quinolinyl-dihydropyrimidine derivative.

Conclusion

Ethyl 3-oxo-3-(quinolin-2-yl)propanoate is an indispensable building block for expanding quinoline-based chemical space. Its predictable reactivity, driven by keto-enol tautomerism, and its compatibility with diverse cyclization and multicomponent protocols make it a premier choice for drug discovery programs targeting infectious diseases and oncology.

References

  • Title : Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review Source : National Center for Biotechnology Information (PMC) URL :[Link][3]

  • Title : Acid-promoted synthesis of pyrazolo[4,3-c]quinoline derivatives by employing pyrazole-arylamines and β-keto esters via cleavage of C–C bonds Source : Taylor & Francis Online URL :[Link][2]

  • Title : Recent Advances in Metal-Free Quinoline Synthesis Source : MDPI (Molecules) URL :[Link][4]

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Application Notes and Protocols for the Enantioselective Reduction of Ethyl 3-oxo-3-(quinolin-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Hydroxy-Quinolines

Chiral molecules are fundamental to modern drug discovery and development, with a single enantiomer often responsible for the desired therapeutic effect while the other may be inactive or even detrimental. The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmaceuticals with diverse biological activities, including anticancer, antimalarial, and antibacterial agents. The introduction of a chiral hydroxyl group to a quinoline-containing molecule can significantly impact its pharmacological profile, making the stereocontrolled synthesis of such compounds a critical endeavor.

This document provides a comprehensive guide to the enantioselective reduction of ethyl 3-oxo-3-(quinolin-2-yl)propanoate, a key β-keto ester intermediate. The resulting chiral β-hydroxy ester, ethyl 3-hydroxy-3-(quinolin-2-yl)propanoate, is a valuable building block for the synthesis of more complex, biologically active molecules. We will detail the synthesis of the starting material, present robust protocols for its enantioselective reduction using both chemical and biocatalytic methods, and provide guidelines for the analysis of the enantiomeric purity of the product.

Part 1: Synthesis of the Starting Material: Ethyl 3-oxo-3-(quinolin-2-yl)propanoate

A reliable supply of the starting β-keto ester is paramount. A common and effective method for the synthesis of such compounds is the Claisen condensation. This protocol outlines a two-step synthesis starting from commercially available quinaldic acid.

Step 1: Synthesis of 2-Acetylquinoline

The first step involves the synthesis of 2-acetylquinoline from quinaldic acid and methyllithium.[1]

Protocol:

  • To a solution of quinaldic acid (1.0 eq) in anhydrous tetrahydrofuran (THF), add methyllithium (2.3 eq, solution in diethyl ether) dropwise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of ice-water.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-acetylquinoline.

Step 2: Claisen Condensation to Ethyl 3-oxo-3-(quinolin-2-yl)propanoate

The synthesized 2-acetylquinoline is then subjected to a Claisen condensation with diethyl carbonate to yield the target β-keto ester.[2][3]

Protocol:

  • To a suspension of sodium hydride (1.5 eq, 60% dispersion in mineral oil) in anhydrous THF, add a solution of 2-acetylquinoline (1.0 eq) in anhydrous THF dropwise at 0 °C under an inert atmosphere.

  • After the addition, allow the mixture to stir at room temperature for 30 minutes.

  • Add diethyl carbonate (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to reflux and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield ethyl 3-oxo-3-(quinolin-2-yl)propanoate.

Part 2: Enantioselective Reduction Protocols

The choice of reduction method depends on several factors, including the desired enantiomer, scalability, and available resources. We present two highly effective and well-established methods: the Corey-Bakshi-Shibata (CBS) reduction and a biocatalytic approach using Saccharomyces cerevisiae (Baker's Yeast).

Protocol 2.1: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction

The CBS reduction is a powerful and reliable method for the enantioselective reduction of prochiral ketones using a chiral oxazaborolidine catalyst and a borane source.[4][5][6] This method offers high enantioselectivity and predictable stereochemical outcomes.

Reaction Scheme:

Corey-Bakshi-Shibata (CBS) Reduction.

Protocol:

  • To a solution of the (S)-CBS catalyst (0.1 eq) in anhydrous THF under an inert atmosphere, add borane-tetrahydrofuran complex (1.0 M in THF, 1.0 eq) dropwise at room temperature.

  • Stir the solution for 15 minutes.

  • Cool the reaction mixture to -20 °C.

  • Add a solution of ethyl 3-oxo-3-(quinolin-2-yl)propanoate (1.0 eq) in anhydrous THF dropwise over 30 minutes.

  • Stir the reaction at -20 °C and monitor by TLC.

  • Upon completion, quench the reaction by the slow addition of methanol at -20 °C.

  • Allow the mixture to warm to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the chiral β-hydroxy ester.

Note: The use of the (R)-CBS catalyst will yield the corresponding (S)-enantiomer.

Protocol 2.2: Biocatalytic Reduction with Saccharomyces cerevisiae

Biocatalysis offers a green and highly selective alternative for asymmetric reductions. Baker's yeast contains a variety of reductases that can effectively reduce β-keto esters with high enantioselectivity, typically affording the (S)-enantiomer.[7][8]

Reaction Scheme:

Biocatalytic Reduction with Baker's Yeast.

Protocol:

  • In a flask, suspend Saccharomyces cerevisiae (Baker's yeast, e.g., 20 g) in a solution of sucrose (e.g., 40 g) in warm water (e.g., 200 mL, approximately 35-40 °C).

  • Stir the mixture for 30 minutes to activate the yeast.

  • Add a solution of ethyl 3-oxo-3-(quinolin-2-yl)propanoate (1.0 g) in a minimal amount of ethanol (e.g., 5-10 mL) to the yeast suspension.

  • Stir the reaction mixture at 30-35 °C for 24-72 hours. Monitor the progress by TLC or HPLC.

  • Upon completion, add celite to the reaction mixture and filter to remove the yeast cells. Wash the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Part 3: Analysis of Enantiomeric Excess

The determination of the enantiomeric excess (e.e.) is crucial to validate the success of the asymmetric reduction. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for this analysis.[9][10][11][12][13]

General HPLC Protocol:

  • Column Selection: A polysaccharide-based chiral stationary phase, such as Chiralcel OD-H or Chiralpak AD-H, is often effective for the separation of chiral alcohols.

  • Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase for normal-phase chiral HPLC. The ratio can be optimized to achieve baseline separation (e.g., starting with 90:10 n-hexane:isopropanol).

  • Sample Preparation: Prepare a dilute solution of the purified product in the mobile phase.

  • Injection and Analysis: Inject the sample onto the HPLC system and monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Calculation of e.e.: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.

Workflow for Method Development:

HPLC Method Development start Start with Purified Product select_column Select Chiral Column (e.g., Chiralcel OD-H) start->select_column select_mp Choose Initial Mobile Phase (e.g., 90:10 Hexane:IPA) select_column->select_mp run_hplc Run HPLC Analysis select_mp->run_hplc check_separation Baseline Separation Achieved? run_hplc->check_separation optimize_mp Optimize Mobile Phase Ratio check_separation->optimize_mp No calculate_ee Calculate Enantiomeric Excess check_separation->calculate_ee Yes optimize_mp->run_hplc end Validated Analytical Method calculate_ee->end

Workflow for Chiral HPLC Method Development.

Data Summary

The following table provides expected outcomes for the described protocols. Actual results may vary depending on the specific reaction conditions and purity of reagents.

MethodCatalystExpected Major EnantiomerTypical Yield (%)Typical e.e. (%)
CBS Reduction (S)-CBS(R)85-95>95
Biocatalytic S. cerevisiae(S)60-80>98

Conclusion

The enantioselective reduction of ethyl 3-oxo-3-(quinolin-2-yl)propanoate provides a valuable route to chiral β-hydroxy esters that are important precursors in pharmaceutical synthesis. The choice between a chemical catalyst like the CBS reagent and a biocatalyst such as Baker's yeast allows for access to both enantiomers of the desired product with high stereoselectivity. The protocols detailed herein, from the synthesis of the starting material to the final analysis of enantiomeric purity, offer a comprehensive guide for researchers in this field. Careful execution of these methods will enable the reliable production of these important chiral building blocks for the advancement of drug discovery and development.

References

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  • Teixeira, I. F., et al. The enantioselective β-keto ester reductions by Saccharomyces cerevisiae. Journal of the Serbian Chemical Society.
  • [Synthesis of 2-formyl (acetyl) substituted quinoline thiosemicarbazones]. Yao Xue Xue Bao. 1990;25(11):828-35.
  • Kometani, T., et al. Enantioselective Reductions of β‐keto‐Esters by Bakers' Yeast. Journal of the Chinese Chemical Society.
  • Zhou, Q.-L., et al. Asymmetric Hydrogenation of Quinoline Derivatives Catalyzed by Cationic Transition Metal Complexes of Chiral Diamine Ligands. Accounts of Chemical Research. 2016;49(8):1746-1755.
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  • Corey, E. J., Bakshi, R. K., & Shibata, S. Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society. 1987;109(18):5551-5553.
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  • SynArchive.
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  • Master Organic Chemistry.
  • Kolehmainen, E., et al. (Z)-Ethyl 2-oxo-3-(1,2-dihydroquinolin-2-ylidene)propanoate. Acta Crystallographica Section E. 2010;66(Pt 8):o1746.
  • Corey, E. J., & Helal, C. J. Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method.
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Application Note: Synthesis of Pyrazoles via Knorr Cyclocondensation of Ethyl 3-oxo-3-(quinolin-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, frequently embedded in molecules exhibiting anti-inflammatory, antimicrobial, and anticancer properties . Fusing this heterocycle with a quinoline ring creates highly potent, multi-targeted hybrid pharmacophores. This application note provides a comprehensive, self-validating methodology for the synthesis of quinolinyl-pyrazole derivatives via the Knorr cyclocondensation of Ethyl 3-oxo-3-(quinolin-2-yl)propanoate with substituted and unsubstituted hydrazines.

Designed for drug development professionals and synthetic chemists, this guide details the mechanistic causality, step-by-step experimental protocols, and in-process analytical checkpoints required to achieve high-purity yields.

Mechanistic Causality & Reaction Design

The reaction relies on the classic Knorr pyrazole synthesis, a highly robust method for constructing 1,2-diazole rings from 1,3-dicarbonyl compounds . Understanding the causality behind the reagent and condition selection is critical for optimizing the workflow:

  • Regioselective Nucleophilic Attack: Ethyl 3-oxo-3-(quinolin-2-yl)propanoate possesses two electrophilic centers. The C3 ketone carbonyl is significantly more electrophilic than the C1 ester carbonyl due to the electron-withdrawing nature of the adjacent quinoline ring. Consequently, the primary amine of the hydrazine attacks the ketone first, forming a transient hydrazone intermediate.

  • Catalyst Selection (Glacial Acetic Acid): A weak acid is strictly required. Strong mineral acids (e.g., HCl) would fully protonate the hydrazine (pKa ~8), completely quenching its nucleophilicity. Acetic acid provides sufficient protonation to activate the ketone carbonyl without disabling the hydrazine.

  • Thermodynamic Driving Force: While hydrazone formation occurs at room temperature, the subsequent intramolecular cyclization (attack of the secondary nitrogen onto the ester) requires thermal energy (80°C). The irreversible elimination of ethanol and the formation of the aromatic pyrazole system provide the thermodynamic driving force for the reaction.

Mechanism A β-Keto Ester (Electrophile) C Hydrazone Intermediate A->C H+ Cat. B Hydrazine (Nucleophile) B->C -H2O D Cyclization (Ring Closure) C->D Intramolecular Attack E Pyrazole Core (Product) D->E -EtOH

Mechanistic pathway of the Knorr pyrazole synthesis from β-keto esters.

Experimental Workflows & Self-Validating Protocols

The following protocols are designed as closed-loop, self-validating systems. Each step includes an analytical checkpoint to verify the success of the preceding action, ensuring trust and reproducibility.

Workflow N1 1. Reagent Preparation Dissolve β-keto ester in EtOH N2 2. Hydrazine Addition Add hydrazine & AcOH catalyst N1->N2 N3 3. Thermal Activation Reflux at 80°C for 2-4 hours N2->N3 N4 4. In-Process Control TLC/LC-MS Validation N3->N4 N4->N3 Incomplete (Add Time/Cat) N5 5. Isolation Cool, Filter, Wash with cold EtOH N4->N5 Reaction Complete N6 6. Final Product Vacuum Dry & NMR/MS Analysis N5->N6

Experimental workflow and validation checkpoints for pyrazole synthesis.

Protocol A: Synthesis of 3-(quinolin-2-yl)-1H-pyrazol-5-ol (Using Hydrazine Hydrate)

Objective: Synthesize the unsubstituted pyrazole core.

  • Preparation: In a 100 mL round-bottom flask, dissolve Ethyl 3-oxo-3-(quinolin-2-yl)propanoate (5.0 mmol, 1.22 g) in 25 mL of absolute ethanol.

  • Addition: Slowly add hydrazine hydrate (80% aqueous solution, 6.0 mmol, ~0.38 mL) dropwise at room temperature. Add 3 drops of glacial acetic acid as a catalyst.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 80°C in an oil bath with continuous magnetic stirring for 2 hours.

  • Self-Validation Checkpoint 1 (In-Process): Perform TLC (Silica gel, 5% MeOH in DCM). The starting β-keto ester ( Rf​≈0.7 ) must be completely consumed, replaced by a highly polar, UV-active spot ( Rf​≈0.3 ).

  • Isolation: Remove the flask from the heat and allow it to cool to room temperature. Transfer to an ice bath for 30 minutes. Causality of isolation: The product is highly crystalline and insoluble in cold ethanol, driving precipitation and avoiding column chromatography.

  • Filtration: Vacuum filter the resulting precipitate. Wash the filter cake with 10 mL of ice-cold ethanol, followed by 10 mL of diethyl ether.

  • Self-Validation Checkpoint 2 (Final): Dry the solid under high vacuum. Run LC-MS to confirm the mass ( [M+H]+=212.08 ) and 1 H NMR (DMSO- d6​ ) to confirm the disappearance of the ethyl ester signals (quartet at ~4.2 ppm, triplet at ~1.2 ppm) and the appearance of the pyrazole C4-H singlet at ~5.95 ppm.

Protocol B: Synthesis of 1-Phenyl-3-(quinolin-2-yl)-1H-pyrazol-5-ol (Using Phenylhydrazine)

Objective: Synthesize an N-phenyl substituted pyrazole derivative.

  • Preparation: Dissolve Ethyl 3-oxo-3-(quinolin-2-yl)propanoate (5.0 mmol, 1.22 g) in 30 mL of absolute ethanol.

  • Addition: Add phenylhydrazine (5.5 mmol, 0.54 mL) and 0.5 mL of glacial acetic acid. Note: More acid is used here compared to Protocol A to overcome the lower nucleophilicity of the sterically hindered phenylhydrazine.

  • Thermal Activation: Reflux at 80°C for 4 hours.

  • Isolation & Validation: Follow the same cooling and TLC validation steps as Protocol A. The final product will precipitate as a pale yellow powder. Validate via LC-MS ( [M+H]+=288.11 ).

Quantitative Data Presentation

The following table summarizes the comparative reaction parameters and expected analytical data for both protocols, providing a benchmark for successful execution.

ParameterProtocol A (Hydrazine Hydrate)Protocol B (Phenylhydrazine)
Reagent Hydrazine Hydrate (80%)Phenylhydrazine (98%)
Equivalents 1.2 eq1.1 eq
Reaction Time 2 Hours4 Hours
Temperature 80°C (Reflux)80°C (Reflux)
Typical Yield 85 - 90%75 - 82%
Product Appearance Off-white crystalline solidPale yellow powder
LC-MS [M+H]+ 212.08 m/z288.11 m/z
1 H NMR (Pyrazole C4-H) 5.95 ppm (s, 1H) 6.10 ppm (s, 1H)

Troubleshooting & Optimization

  • Issue: Incomplete Cyclization (Persistent Hydrazone Intermediate)

    • Observation: TLC shows a spot running slightly below the starting material, and LC-MS shows a mass corresponding to [M+H]+=258 (hydrazone intermediate) rather than the cyclized product.

    • Causality & Solution: The transamidation/cyclization step has not overcome its activation energy barrier. Add an additional 0.1 equivalents of glacial acetic acid and extend the reflux time by 1–2 hours.

  • Issue: Product Oiling Out (Gum Formation)

    • Observation: Upon cooling, the product forms a sticky gum instead of a crystalline solid.

    • Causality & Solution: This occurs due to the presence of excess water (often from the hydrazine hydrate) or rapid cooling. Re-heat the mixture until homogeneous, concentrate the solvent volume by 30% under reduced pressure, and allow it to cool very slowly to room temperature before applying an ice bath.

References

  • Title: Amino-Pyrazoles in Medicinal Chemistry: A Review Source: International Journal of Molecular Sciences URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: Molecules URL: [Link]

Application Notes & Protocols: Ethyl 3-oxo-3-(quinolin-2-yl)propanoate in Antimalarial Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Antimalarial Chemotherapy

For centuries, quinoline-containing compounds have been a cornerstone in the fight against malaria, a devastating parasitic disease.[1] The historical success of quinine, and later synthetic derivatives like chloroquine and mefloquine, has established the quinoline nucleus as a "privileged scaffold" in medicinal chemistry. These agents traditionally exert their antimalarials effect by interfering with the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion in the blood stages of its lifecycle.[2][3] Specifically, within the acidic digestive vacuole of Plasmodium falciparum, these drugs are thought to inhibit the polymerization of heme into non-toxic hemozoin, leading to a buildup of free heme that induces oxidative stress and parasite death.[4]

Despite their historical efficacy, the rise of drug-resistant parasite strains necessitates a continuous search for new antimalarial agents.[3] Ethyl 3-oxo-3-(quinolin-2-yl)propanoate represents a promising, yet underexplored, starting point for novel drug discovery efforts. Its structure combines the essential quinoline core with a β-keto ester moiety, a versatile functional group that can be readily modified to explore new chemical space and potentially overcome existing resistance mechanisms. This document provides a comprehensive guide for researchers on the synthesis, in vitro screening, and in vivo evaluation of Ethyl 3-oxo-3-(quinolin-2-yl)propanoate and its derivatives as potential antimalarial drug candidates.

PART 1: Synthesis and Characterization

The synthesis of Ethyl 3-oxo-3-(quinolin-2-yl)propanoate can be achieved through a Claisen condensation reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry. This approach offers a straightforward and scalable route to the target compound.

Protocol 1: Synthesis of Ethyl 3-oxo-3-(quinolin-2-yl)propanoate

Objective: To synthesize Ethyl 3-oxo-3-(quinolin-2-yl)propanoate from ethyl acetate and ethyl quinaldate.

Materials:

  • Ethyl quinaldate

  • Ethyl acetate

  • Sodium ethoxide (NaOEt)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend sodium ethoxide (1.1 equivalents) in anhydrous diethyl ether or THF.

  • Addition of Reagents: To the stirred suspension, add a solution of ethyl quinaldate (1 equivalent) and ethyl acetate (2-3 equivalents) dropwise from the dropping funnel over 30 minutes. The large excess of ethyl acetate serves as both a reactant and a solvent.

  • Reaction: After the addition is complete, gently reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it over crushed ice.

  • Acidification: Acidify the aqueous mixture to a pH of approximately 5-6 with 1 M hydrochloric acid. The product should precipitate out of the solution.

  • Extraction: Extract the aqueous layer three times with diethyl ether or ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield the pure Ethyl 3-oxo-3-(quinolin-2-yl)propanoate.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

PART 2: In Vitro Antimalarial and Cytotoxicity Profiling

The initial evaluation of a potential antimalarial compound involves determining its efficacy against the parasite and its toxicity to mammalian cells. This allows for the calculation of a selectivity index (SI), a critical parameter in early drug discovery.

Protocol 2: In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay measures the proliferation of Plasmodium falciparum in human erythrocytes by quantifying the amount of parasite DNA.[5]

Materials:

  • Chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., Dd2) strains of P. falciparum.[6]

  • Human O+ erythrocytes

  • Complete parasite medium (RPMI-1640 supplemented with HEPES, hypoxanthine, sodium bicarbonate, and AlbuMAX II)

  • SYBR Green I nucleic acid stain

  • Lysis buffer (containing Tris, EDTA, saponin, and Triton X-100)

  • 96-well black microplates

  • Test compound (Ethyl 3-oxo-3-(quinolin-2-yl)propanoate) and standard antimalarial drugs (e.g., chloroquine, artemisinin)

  • Incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂

Procedure:

  • Parasite Culture: Maintain asynchronous cultures of P. falciparum in human O+ erythrocytes at 5% hematocrit in complete parasite medium.

  • Assay Setup: In a 96-well plate, add 100 µL of parasite culture (2% parasitemia, 2% hematocrit) to each well.

  • Compound Addition: Add 1 µL of the test compound at various concentrations (typically a two-fold serial dilution) to the wells. Include wells with a standard drug as a positive control and wells with no drug as a negative control.

  • Incubation: Incubate the plate for 72 hours at 37°C in the controlled gas environment.

  • Lysis and Staining: After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well.

  • Reading: Incubate the plate in the dark at room temperature for 1 hour and then measure the fluorescence using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells and is a common method to determine the cytotoxicity of a compound on mammalian cell lines.[7][8]

Materials:

  • Human cell line (e.g., HEK293, HepG2, or Vero cells).[9][10]

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well clear microplates

  • Test compound and a known cytotoxic agent (e.g., doxorubicin)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 48 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Determine the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the log of the drug concentration.

Data Presentation: In Vitro Activity Summary

The results from the in vitro assays should be summarized in a table for clear comparison. The Selectivity Index (SI) is calculated as CC₅₀ / IC₅₀. A higher SI value indicates greater selectivity for the parasite over mammalian cells.

CompoundIC₅₀ (µM) vs. 3D7IC₅₀ (µM) vs. Dd2CC₅₀ (µM) vs. HEK293Selectivity Index (SI) vs. 3D7
Ethyl 3-oxo-3-(quinolin-2-yl)propanoateExperimental ValueExperimental ValueExperimental ValueCalculated Value
ChloroquineReference ValueReference ValueReference ValueCalculated Value

PART 3: In Vivo Efficacy Assessment

Promising compounds from in vitro screening should be advanced to in vivo models to assess their efficacy in a living organism. Murine models of malaria are indispensable for this stage of preclinical development.[11][12]

Protocol 4: 4-Day Suppressive Test in Plasmodium berghei-Infected Mice

This is the standard primary in vivo screening test to evaluate the schizonticidal activity of a compound.[13]

Materials:

  • Swiss albino or ICR mice (female, 6-8 weeks old).[12]

  • Plasmodium berghei (ANKA strain)

  • Test compound, vehicle control (e.g., 7% Tween 80 in distilled water), and a standard drug (e.g., chloroquine)

  • Giemsa stain

  • Microscope

Procedure:

  • Infection: Inoculate mice intraperitoneally with 1 x 10⁷ P. berghei-parasitized red blood cells.

  • Grouping and Treatment: Randomly divide the mice into groups (n=5). Two to four hours post-infection (Day 0), begin oral or intraperitoneal administration of the test compound once daily for four consecutive days (Day 0 to Day 3). One group will receive the vehicle, and another will receive the standard drug.

  • Parasitemia Monitoring: On Day 4, collect a thin blood smear from the tail of each mouse.

  • Staining and Microscopy: Stain the smears with Giemsa and determine the percentage of parasitemia by counting the number of parasitized red blood cells out of at least 1000 total red blood cells under a microscope.

  • Data Analysis: Calculate the average percentage of parasitemia for each group and determine the percentage of suppression using the following formula: % Suppression = [(Parasitemia in Vehicle Control - Parasitemia in Treated Group) / Parasitemia in Vehicle Control] x 100

Data Presentation: In Vivo Efficacy
Treatment Group (Dose mg/kg)Mean Parasitemia (%) on Day 4 (± SD)% Suppression
Vehicle ControlExperimental Value0
Ethyl 3-oxo-3-(quinolin-2-yl)propanoate (Dose 1)Experimental ValueCalculated Value
Ethyl 3-oxo-3-(quinolin-2-yl)propanoate (Dose 2)Experimental ValueCalculated Value
Chloroquine (5 mg/kg)Reference ValueCalculated Value

PART 4: Mechanistic Insights and Workflow Visualization

Understanding the potential mechanism of action is crucial. For quinoline derivatives, a primary hypothesis is the inhibition of hemozoin formation.

Potential Mechanism of Action

The primary mechanism of action for many quinoline antimalarials is the inhibition of heme detoxification in the parasite's digestive vacuole.[2] Ethyl 3-oxo-3-(quinolin-2-yl)propanoate, with its quinoline core, is hypothesized to accumulate in the acidic food vacuole and interfere with the polymerization of toxic heme into hemozoin, leading to parasite death through oxidative damage.[4]

Diagrams and Workflows

Experimental Workflow for Antimalarial Drug Discovery

G cluster_0 Phase 1: Synthesis & In Vitro Screening cluster_1 Phase 2: In Vivo Evaluation cluster_2 Phase 3: Mechanistic Studies A Synthesis of Ethyl 3-oxo-3-(quinolin-2-yl)propanoate B In Vitro Antiplasmodial Assay (P. falciparum - 3D7 & Dd2) Determine IC50 A->B C In Vitro Cytotoxicity Assay (e.g., HEK293 Cells) Determine CC50 A->C D Calculate Selectivity Index (SI = CC50 / IC50) B->D C->D E 4-Day Suppressive Test (P. berghei in mice) D->E If SI > 10 F Assess % Parasitemia Suppression E->F G Hemozoin Inhibition Assay F->G If significant suppression H Lead Optimization G->H

Caption: Workflow for the evaluation of a novel antimalarial candidate.

Hypothesized Mechanism of Action in the Parasite Digestive Vacuole

G cluster_0 Plasmodium Digestive Vacuole (Acidic) Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin (Crystal) Heme->Hemozoin Polymerization (Detoxification) Death Parasite Death (Oxidative Stress) Heme->Death Compound Ethyl 3-oxo-3- (quinolin-2-yl)propanoate Compound->Heme Inhibition of Polymerization

Caption: Hypothesized inhibition of hemozoin formation by the test compound.

Conclusion and Future Directions

Ethyl 3-oxo-3-(quinolin-2-yl)propanoate presents a valuable starting point for the development of new antimalarial agents. The protocols outlined in this document provide a robust framework for its synthesis, in vitro characterization, and in vivo efficacy testing. The versatility of the β-keto ester functionality allows for the creation of a diverse library of derivatives, which can be explored to improve potency, selectivity, and pharmacokinetic properties. Future work should focus on structure-activity relationship (SAR) studies to optimize the lead compound, as well as more in-depth mechanistic studies to confirm its mode of action and explore potential secondary targets.

References

  • Egan, T. J. (2008). Quinoline antimalarials: mechanisms of action and resistance. PubMed. Available at: [Link]

  • Woodland, J. G. (n.d.). Insights into the mechanism of action of quinoline antimalarials against Plasmodium falciparum revealed by novel fluorescent analogues and chemical proteomics. MESA Malaria. Available at: [Link]

  • Fonseca, L., et al. (2022). The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. PMC. Available at: [Link]

  • de Souza, N. B., et al. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates. SciELO. Available at: [Link]

  • Kekre, K., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS. Available at: [Link]

  • Jimenez-Diaz, M. B., et al. (2013). A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery. PLOS One. Available at: [Link]

  • Moreno, A., et al. (2001). Human Malaria in Immunocompromised Mice: New In Vivo Model for Chemotherapy Studies. American Society for Microbiology. Available at: [Link]

  • de Souza, N. B., et al. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Revista Brasileira de Ciências Farmacêuticas. Available at: [Link]

  • Fidock, D. A., et al. (2004). Antimalarial Drugs with Quinoline Nucleus and Analogs. IntechOpen. Available at: [Link]

  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. PubMed. Available at: [Link]

  • Aftab, T., & Shakil, S. (2017). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Frontiers in Pharmacology. Available at: [Link]

  • Fonseca, L., et al. (2022). The Importance of Murine Models and Their Resultant In Vivo Pharmacokinetics, Safety, and Efficacy Assessments for Antimalarial Drug Discovery. Preprints.org. Available at: [Link]

  • ZIRIHI, G. N., et al. (2023). In vitro evaluation of the antiplasmodial activity and phytochemical screening of five plants extracts from the traditional pharmacopoeia. The Journal of Phytopharmacology. Available at: [Link]

  • de Souza, N. B., et al. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates. ResearchGate. Available at: [Link]

  • de Souza, N. B., et al. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates. SciELO. Available at: [Link]

  • Fidock, D. A., et al. (2004). Efficacy models for compound screening (supplementary document) 1. A Protocol for Antimalarial Efficacy Screening In Vitro. Nature. Available at: [Link]

  • Garavito, G., et al. (2012). In vitro antiplasmodial activity of selected plants from the Colombian North Coast with low cytotoxicity. PMC. Available at: [Link]

  • Adjalley, S. H., et al. (2019). In Vitro Assessment of Antiplasmodial Activity and Cytotoxicity of Polyalthia longifolia Leaf Extracts on Plasmodium falciparum Strain NF54. PMC. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 3-oxo-3-(quinolin-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Ethyl 3-oxo-3-(quinolin-2-yl)propanoate (CAS: 96057-59-9). As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals troubleshoot low yields, mitigate side reactions, and optimize their synthetic workflows.

The synthesis of heteroaryl β -keto esters is notoriously challenging due to competitive side reactions, enolization issues, and the coordinating nature of the heteroaryl nitrogen [1, 3]. This guide provides field-proven, self-validating protocols to ensure high-fidelity synthesis.

Synthetic Workflow & Pathway Visualization

The diagram below outlines the optimized C-acylation pathways, highlighting the divergence between the Meldrum's Acid route and the Malonate route.

G A Quinaldic Acid (Starting Material) B Activation (CDI or DCC/DMAP) A->B Reagents C Activated Intermediate (Acyl Imidazole / Acyl-DCC) B->C -CO2 / -Urea D1 Meldrum's Acid + Base C->D1 Route A D2 Potassium Monoethyl Malonate + MgCl2 C->D2 Route B E1 Acyl Meldrum's Acid (Intermediate) D1->E1 Condensation E2 Magnesium Malonate Complex D2->E2 Condensation F1 Ethanolysis (EtOH, Reflux) E1->F1 EtOH F2 Acidic Workup (Decarboxylation) E2->F2 HCl (aq) G Ethyl 3-oxo-3-(quinolin-2-yl)propanoate (Target Product) F1->G -CO2, -Acetone F2->G -CO2

Caption: Optimized C-acylation workflows for Ethyl 3-oxo-3-(quinolin-2-yl)propanoate synthesis.

Troubleshooting Guide & FAQs

Reaction Design & Route Selection

Q: Why is my reaction yield consistently below 30% when using the standard Claisen condensation (ethyl quinoline-2-carboxylate + ethyl acetate + NaOEt)? A: The direct cross-Claisen condensation is fundamentally flawed for this substrate. The quinoline ring is electron-deficient, making the ester less reactive towards enolates. Furthermore, the basic conditions promote the self-condensation of ethyl acetate (forming ethyl acetoacetate), which outcompetes the desired cross-condensation [3]. Additionally, the quinoline nitrogen coordinates with metal counterions (Na⁺, Li⁺), altering the transition state geometry. Solution: Abandon the direct Claisen route. Switch to a mild, directed C-acylation using either Meldrum's acid [1] or potassium monoethyl malonate[2, 4].

Troubleshooting Low Yields & Impurities

Q: I am using the Meldrum's acid route. Why am I recovering a large amount of unreacted quinaldic acid? A: This indicates incomplete activation of the carboxylic acid. Quinaldic acid can form stable zwitterionic hydrogen-bonded networks that resist activation by weak reagents. Solution: If using 1,1'-Carbonyldiimidazole (CDI), ensure it is strictly anhydrous; CDI rapidly hydrolyzes to imidazole and CO₂ upon exposure to atmospheric moisture. If using DCC/DMAP, ensure the reaction is kept at 0 °C during the initial addition to prevent the formation of the inactive N-acylurea byproduct.

Q: During the ethanolysis of the acyl Meldrum's acid intermediate, my yields drop and I detect a major impurity. What is causing this? A: The acyl Meldrum's acid intermediate is thermally sensitive. Refluxing it in ethanol for too long leads to over-decarboxylation past the β -keto ester stage, forming the corresponding methyl ketone (2-acetylquinoline) [1]. Solution: This is a self-validating system if monitored correctly. Do not reflux blindly. Monitor the ethanolysis strictly by LC-MS or TLC. The reaction typically completes in 2–3 hours at 78 °C. Once the intermediate is consumed, remove the heat immediately.

Q: My final product is heavily contaminated with imidazole after the CDI/Malonate route. How do I remove it without degrading the β -keto ester? A: Imidazole is highly water-soluble but can partition into organic solvents if the aqueous phase is not sufficiently acidic. However, β -keto esters are sensitive to strong aqueous acids and can undergo retro-Claisen cleavage. Solution: Wash the organic layer with a cold, mildly acidic buffer (e.g., 10% aqueous citric acid or 1 M NaH₂PO₄) rather than strong HCl. This selectively protonates the imidazole, driving it into the aqueous phase without hydrolyzing the ester.

Standard Operating Procedures (SOPs)

Protocol A: The Meldrum's Acid Method (Recommended for High Purity)

This protocol leverages the acidity of Meldrum's acid to facilitate condensation under mild conditions, preventing the self-condensation issues seen in direct Claisen reactions [1].

Step-by-Step Methodology:

  • Activation: In a flame-dried flask under N₂, dissolve quinaldic acid (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M). Add DMAP (1.1 eq) and Meldrum's acid (1.1 eq). Cool the mixture to 0 °C.

  • Coupling: Add a solution of DCC (1.1 eq) in CH₂Cl₂ dropwise over 30 minutes. Stir at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

  • Filtration: Filter the reaction mixture through a Celite pad to remove the precipitated dicyclohexylurea (DCU). Concentrate the filtrate under reduced pressure to yield the crude acyl Meldrum's acid intermediate.

  • Ethanolysis: Dissolve the crude intermediate in anhydrous ethanol (0.1 M). Heat the solution to reflux (78 °C) for exactly 2.5 hours. Monitor by TLC until the intermediate disappears.

  • Workup: Concentrate the mixture in vacuo. Dissolve the residue in ethyl acetate, wash with saturated NaHCO₃, 10% citric acid, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to yield pure Ethyl 3-oxo-3-(quinolin-2-yl)propanoate.

Protocol B: The Magnesium Malonate Method (Recommended for Scale-up)

This method utilizes the Masamune-type activation, which is highly scalable and avoids the thermal instability of the Meldrum's intermediate [2, 4].

Step-by-Step Methodology:

  • Malonate Complex Preparation: In a separate flask, suspend potassium monoethyl malonate (1.5 eq) in anhydrous acetonitrile. Add anhydrous MgCl₂ (1.5 eq) and triethylamine (3.0 eq). Stir at room temperature for 2 hours to form the magnesium malonate complex.

  • Acid Activation: In the main reaction flask, dissolve quinaldic acid (1.0 eq) in anhydrous THF. Add fresh CDI (1.2 eq) portion-wise. Stir at room temperature for 1 hour until CO₂ evolution ceases.

  • Condensation: Transfer the activated acyl imidazole solution dropwise into the magnesium malonate complex at 0 °C. Stir for 12 hours at room temperature.

  • Quenching & Decarboxylation: Cool the mixture to 0 °C and carefully quench with cold 0.5 M HCl until the pH reaches 3. Stir for 30 minutes to ensure complete decarboxylation of the malonate intermediate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Wash the combined organics with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate to yield the product.

Reaction Metrics & Benchmarking

To assist in route selection, the following table summarizes the quantitative data and expected outcomes for the three primary synthetic strategies.

Synthesis RouteActivation ReagentCarbon SourceTypical YieldPrimary Impurity RiskScalability
Direct Claisen None (Direct Ester)Ethyl Acetate15 - 30%Ethyl acetoacetate, Unreacted SMPoor
Meldrum's Acid DCC / DMAPMeldrum's Acid75 - 85%2-Acetylquinoline (Over-decarboxylation)Moderate
Mg-Malonate CDIPotassium Monoethyl Malonate80 - 90%Imidazole carryoverExcellent

References

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of beta-keto esters. The Journal of Organic Chemistry, 43(10), 2087-2088. URL:[Link]

  • Breslow, D. S., Baumgarten, E., & Hauser, C. R. (1944). A New Synthesis of β -Keto Esters of the Type RCOCH2COOC2H5. Journal of the American Chemical Society, 66(8), 1286-1288. URL:[Link]

  • Wessel, T., & Linder, J. (2003). Process for preparing potassium monoethyl malonate. U.S. Patent No. 6,580,004 B1. Washington, DC: U.S. Patent and Trademark Office.

Technical Support Center: Stability & Handling of Ethyl 3-oxo-3-(quinolin-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with Ethyl 3-oxo-3-(quinolin-2-yl)propanoate . As a β -keto ester, this molecule is a highly versatile synthetic intermediate, but it is notoriously susceptible to thermal decarboxylation. This guide provides field-proven mechanistic insights, troubleshooting workflows, and self-validating protocols to ensure the integrity of your compound throughout your experimental pipelines.

Mechanistic Insights: The Causality of Degradation

To prevent degradation, one must understand the exact chemical causality behind it. "Thermal decarboxylation" is rarely just a function of heat; it is almost always a synergistic failure of temperature control, solvent purity, and pH management.

While esters are generally more stable than their corresponding carboxylic acids[1], Ethyl 3-oxo-3-(quinolin-2-yl)propanoate can degrade via two primary pathways:

  • Pathway A: Hydrolysis-Induced Decarboxylation (The Most Common Failure) If trace water and an acid or base are present, the ethyl ester hydrolyzes to form the β -keto acid[2],[3]. β -keto acids are inherently unstable because the β -carbonyl group acts as an electron sink. This allows the acidic proton to hydrogen-bond with the ketone oxygen, forming a pre-organized, six-membered cyclic transition state[4],[5]. Upon mild heating (even at room temperature), a concerted electron transfer occurs, releasing carbon dioxide (CO₂) and forming an enol that rapidly tautomerizes to 1-(quinolin-2-yl)ethanone [2],[5].

  • Pathway B: Krapcho Decarboxylation At elevated temperatures (>120 °C) in polar aprotic solvents (e.g., DMSO, DMF) containing nucleophilic salts (e.g., LiCl, NaCl), the ester undergoes Krapcho decarboxylation. The nucleophile attacks the ethyl group, releasing ethyl chloride and generating the β -keto carboxylate, which then rapidly decarboxylates[5].

Mechanism Ester Ethyl 3-oxo-3-(quinolin-2-yl)propanoate Hydrolysis Hydrolysis Pathway (Trace H2O + Acid/Base) Ester->Hydrolysis Moisture Krapcho Krapcho Pathway (Heat + Halide Salts) Ester->Krapcho High Temp (>120°C) Acid Beta-Keto Acid Intermediate Hydrolysis->Acid Ester Cleavage CyclicTS Cyclic Transition State Acid->CyclicTS Mild Heat (<50°C) Ketone 1-(Quinolin-2-yl)ethanone + CO2 CyclicTS->Ketone Rapid Decarboxylation Krapcho->Ketone Nucleophilic Attack

Degradation pathways of ethyl 3-oxo-3-(quinolin-2-yl)propanoate.

Troubleshooting Guides & FAQs

Q1: I am observing a significant loss of starting material during an alkylation reaction. LC-MS shows a major byproduct with a mass of [M-72]. What is happening? A: A mass loss of 72 Da corresponds exactly to the loss of the ester group (-CO₂Et + H), indicating that your starting material has degraded into 1-(quinolin-2-yl)ethanone[3]. This is caused by ester hydrolysis followed by rapid decarboxylation. If you are using alkali metal alkoxides like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt), they are often partially hydrolyzed to sodium hydroxide (NaOH) if your reagents or solvents are not strictly anhydrous[6]. Solution: Ensure all solvents are absolutely anhydrous[1]. Switch to non-nucleophilic bases like Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA) to completely eliminate the risk of nucleophilic attack on the ester carbonyl[6].

Q2: How does storage temperature affect the stability of this compound? A: Storage temperature is a critical factor. While the ester is more stable than the free acid, residual atmospheric moisture or trace impurities from purification can catalyze slow degradation over time. Studies on related β -keto compounds show significant degradation at room temperature over several weeks[4]. Solution: Store the compound at -20 °C or -80 °C under an inert atmosphere (argon or nitrogen) to significantly slow down any degradation processes[4],[7].

Q3: Can I purify Ethyl 3-oxo-3-(quinolin-2-yl)propanoate using vacuum distillation? A: It is highly discouraged. The combination of heat and trace acidic/basic impurities in the crude mixture often provides the activation energy required for thermal decarboxylation. Solution: Column chromatography on silica gel (using neutral eluents) or recrystallization are the preferred, non-destructive purification methods.

Workflow Start Issue: Yield Loss / Byproduct Detected CheckWater Are solvents strictly anhydrous? Start->CheckWater DrySolvents Action: Dry solvents & use NaH/LDA CheckWater->DrySolvents No CheckTemp Is reaction temp > 80°C? CheckWater->CheckTemp Yes Success Decarboxylation Prevented DrySolvents->Success LowerTemp Action: Optimize to lower temp CheckTemp->LowerTemp Yes CheckStorage Is compound stored at Room Temp? CheckTemp->CheckStorage No LowerTemp->Success StoreCold Action: Store at -20°C under Argon CheckStorage->StoreCold Yes CheckStorage->Success No StoreCold->Success

Troubleshooting workflow for preventing thermal decarboxylation.

Quantitative Data: Stability Matrix

The following table summarizes the stability of Ethyl 3-oxo-3-(quinolin-2-yl)propanoate under various experimental and storage conditions.

ConditionTemperatureTrace Additives / EnvironmentPrimary Degradation PathwayEstimated Stability / Half-life
Solid Storage -20 °CInert Atmosphere (Argon)None> 12 months[4]
Solid Storage 25 °CAtmospheric MoistureHydrolysis → DecarboxylationWeeks to Months
Solution (THF) 25 °C1M NaOH (aq)Rapid Hydrolysis → Decarboxylation< 1 hour[7]
Solution (DMF) 130 °CLiCl / NaClKrapcho DecarboxylationMinutes[5]
Solution (THF) 60 °CAnhydrous NaHNone (Stable Enolate formed)Stable during reaction timeframe

Experimental Protocols: Self-Validating Systems

Protocol 1: Anhydrous Enolate Formation & Alkylation

Objective: Alkylate the β -keto ester without triggering hydrolysis-induced decarboxylation. Validation Mechanism: Visual confirmation of deprotonation (H₂ gas) and analytical confirmation (absence of[M-72] peak on LC-MS).

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with high-purity Argon. Repeat this purge cycle three times.

  • Solvent Addition: Add Ethyl 3-oxo-3-(quinolin-2-yl)propanoate (1.0 eq) and strictly anhydrous THF (Karl Fischer titration < 10 ppm water).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq).

    • Causality Note: NaH acts as a strictly non-nucleophilic base, deprotonating the alpha-carbon without risking ester cleavage, unlike NaOH or wet NaOEt[6].

  • Self-Validation Step: Stir for 30 minutes at 0 °C. The evolution of H₂ gas bubbles serves as a visual self-validation of the successful deprotonation event.

  • Alkylation: Add the electrophile (e.g., alkyl halide, 1.2 eq) dropwise.

  • Monitoring: Warm to room temperature and monitor via LC-MS.

    • Validation Note: Look for the desired alkylated mass. The absence of the 1-(quinolin-2-yl)ethanone peak ([M-72]) confirms that anhydrous conditions successfully prevented decarboxylation.

Protocol 2: Safe Storage and Handling

Objective: Prevent long-term ambient degradation caused by atmospheric moisture and temperature fluctuations.

  • Filtration: Upon receipt or post-purification, dissolve the compound in a volatile, dry solvent (e.g., anhydrous DCM) and filter through a 0.2 µm PTFE syringe filter to remove trace particulate catalysts or salts that could act as nucleophiles.

  • Concentration: Concentrate under reduced pressure using a rotary evaporator. Crucial: Keep the water bath strictly below 30 °C to prevent thermal stress.

  • Aliquoting: Transfer the concentrated compound into amber glass vials (to prevent photolytic degradation) in single-use aliquots.

    • Causality Note: Aliquoting prevents repeated freeze-thaw cycles and repeated exposure to atmospheric moisture, which is the primary driver of slow hydrolysis[4],[7].

  • Purging: Purge each vial with a gentle stream of Argon for 60 seconds to displace oxygen and moisture.

  • Storage: Seal tightly with PTFE-lined caps and store immediately at -20 °C or -80 °C[4].

References

  • ResearchGate: How to prevent B-ketoester Hydrolysis in Dieckmann Condensation Reaction? URL:[Link]

  • ACS Publications: Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides URL:[Link]

  • NIH/PMC: Recent advances in the transesterification of β-keto esters URL:[Link]

  • Grokipedia: Ethyl acetoacetate URL: [Link]

  • AK Lectures: Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters URL:[Link]

Sources

Technical Support Center: Troubleshooting the Purification of Ethyl 3-oxo-3-(quinolin-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals synthesizing Ethyl 3-oxo-3-(quinolin-2-yl)propanoate (CAS: 96057-59-9). This compound is a highly valuable β-keto ester building block used in the synthesis of complex heterocycles and pharmaceutical intermediates.

Depending on your chosen synthetic route, you will encounter distinct unreacted starting materials and byproducts. This guide provides field-proven, causality-driven troubleshooting protocols to isolate your target compound with high purity.

Purification Workflow Decision Tree

The optimal purification strategy depends entirely on the synthetic route employed. The diagram below outlines the logical workflow for isolating the pure β-keto ester based on the two most common synthetic pathways.

PurificationWorkflow Start Crude Reaction Mixture (Ethyl 3-oxo-3-(quinolin-2-yl)propanoate) Route Identify Synthetic Route Start->Route RouteA Route A: Quinaldic Acid + Meldrum's Acid Route->RouteA RouteB Route B: Claisen Condensation (Ethyl quinoline-2-carboxylate) Route->RouteB ImpA Impurities: Quinaldic Acid, DCU RouteA->ImpA ImpB Impurities: Starting Ester RouteB->ImpB ActionA1 Filter DCU at 0°C ImpA->ActionA1 ActionB1 Cu(II) Complexation (Precipitates Product) ImpB->ActionB1 ActionA2 Wash with sat. NaHCO3 (Removes Quinaldic Acid) ActionA1->ActionA2 Pure Pure Ethyl 3-oxo-3-(quinolin-2-yl)propanoate ActionA2->Pure ActionB2 Decompose Complex with 10% H2SO4 ActionB1->ActionB2 ActionB2->Pure

Decision tree for purifying Ethyl 3-oxo-3-(quinolin-2-yl)propanoate based on synthesis route.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction via the Meldrum's acid route (Route A) is complete, but NMR shows unreacted quinaldic acid. How can I remove it without hydrolyzing my product?

A: You must exploit the pKa differential between the starting material and the product. Quinaldic acid is an amphoteric compound but acts primarily as an organic acid with a carboxylic acid pKa of ~2.0 and a quinoline nitrogen pKa of ~4.9 . In contrast, your product, Ethyl 3-oxo-3-(quinolin-2-yl)propanoate, is a β-keto ester with a pKa of ~10.5–11.0 due to the active methylene group.

Causality: If you use a strong base like 1M NaOH for extraction, you will deprotonate both the quinaldic acid and the β-keto ester, pulling both into the aqueous phase. Instead, perform a selective liquid-liquid extraction using saturated aqueous sodium bicarbonate (NaHCO₃, pH ~8.3). This pH is sufficiently high to deprotonate quinaldic acid into its water-soluble carboxylate salt, but low enough that the β-keto ester remains fully protonated and highly lipophilic in the organic phase.

Q2: I synthesized the product via Claisen condensation (Route B), but I have unreacted ethyl quinoline-2-carboxylate. They have identical Rf​ values on TLC. How can I separate them?

A: When standard silica gel chromatography fails due to polarity similarities between the starting ester and the β-keto ester product, you should exploit the unique chelating ability of the 1,3-dicarbonyl system .

Causality: β-keto esters readily form square-planar, highly lipophilic Copper(II) complexes when treated with aqueous copper(II) acetate. The starting ester (ethyl quinoline-2-carboxylate) lacks the active methylene and cannot form this complex. By forming the Cu(II) complex, the product typically precipitates out of the biphasic mixture as a highly crystalline solid, allowing for easy separation via filtration. The pure β-keto ester is then regenerated by decomposing the complex with a mild acid.

Q3: How do I eliminate dicyclohexylurea (DCU) byproduct if I used DCC as a coupling agent in Route A?

A: DCU is notoriously difficult to remove entirely because it is slightly soluble in many organic solvents at room temperature.

Causality: DCU solubility drops precipitously at low temperatures. After the reaction, concentrate the mixture, resuspend it in a minimal amount of cold ethyl acetate or diethyl ether, and chill to 0°C for at least 2 hours. The DCU will crash out of the solution and can be removed by filtering the mixture through a Celite pad.

Quantitative Physicochemical Data

Understanding the solubility and ionization states of your mixture components is critical for designing a self-validating purification system.

CompoundSynthetic RoleApprox. pKaAqueous Solubility (pH 7.0)Aqueous Solubility (pH 8.3)Aqueous Solubility (pH 13.0)
Quinaldic Acid Starting Material~2.0 (COOH)~4.9 (NH⁺)LowHigh (as carboxylate)High (as carboxylate)
Ethyl quinoline-2-carboxylate Starting MaterialN/A (Neutral)Very LowVery LowLow (Hydrolyzes slowly)
Ethyl 3-oxo-3-(quinolin-2-yl)propanoate Target Product~10.5–11.0Very LowVery LowHigh (as enolate)
Dicyclohexylurea (DCU) ByproductN/A (Neutral)InsolubleInsolubleInsoluble

Data synthesized from standard physicochemical databases and literature references , .

Step-by-Step Experimental Methodologies

Protocol A: Selective Deprotonation Extraction (Removal of Quinaldic Acid)

Use this protocol if your synthesis followed Route A (Meldrum's Acid/CDI/DCC activation).

  • Solubilization: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) at a concentration of approximately 0.1 M.

  • Mild Basic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous NaHCO₃ (pH ~8.3).

  • Phase Separation: Stopper the funnel and shake vigorously, venting frequently to release CO₂ gas. Allow the layers to separate. The quinaldic acid is now in the aqueous layer, while the β-keto ester remains in the organic layer.

  • Self-Validation Check: Drain the aqueous layer into an Erlenmeyer flask. Slowly acidify this aqueous layer to pH 3 using 1M HCl. The immediate formation of a white precipitate (quinaldic acid) physically validates that the impurity was successfully extracted.

  • Recovery: Wash the organic layer once with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified Ethyl 3-oxo-3-(quinolin-2-yl)propanoate.

Protocol B: Copper(II) Complexation-Decomplexation (Removal of Starting Ester)

Use this highly selective protocol if your synthesis followed Route B (Claisen Condensation) and starting ester remains.

  • Complex Formation: Dissolve the crude mixture (containing both the β-keto ester and unreacted ethyl quinoline-2-carboxylate) in diethyl ether or ethyl acetate.

  • Copper Addition: Add an equal volume of saturated aqueous copper(II) acetate solution to the organic phase. Stir the biphasic mixture vigorously at room temperature for 1–2 hours.

  • Precipitation & Filtration: The Cu(II)-β-keto enolate complex will form and typically precipitate at the biphasic interface as a deep green or blue crystalline solid. Filter the entire mixture through a Büchner funnel to collect the solid complex.

  • Self-Validation Check: The vivid color change to deep green/blue is a visual confirmation of successful enolate chelation. The unreacted starting ester remains completely dissolved in the filtrate.

  • Washing: Wash the collected solid complex thoroughly with cold diethyl ether to remove any trace residues of the non-complexing starting ester.

  • Decomplexation: Transfer the pure solid complex to a new separatory funnel containing fresh diethyl ether. Add 10% aqueous H₂SO₄ and shake vigorously until the solid completely dissolves and the organic layer returns to a yellow/colorless state.

  • Final Isolation: Separate the organic layer, wash with water and brine, dry over MgSO₄, and evaporate the solvent to yield the chemically pure Ethyl 3-oxo-3-(quinolin-2-yl)propanoate.

References

  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Pharmaceuticals (MDPI). URL:[Link][1]

  • Copper and cobalt mediated regioselective alkylation of polyketide models: methyl 3,5-dioxohexanoate and triacetic acid lactone. Tetrahedron. URL:[Link][2]

  • Quinaldic acid - Physico-chemical Properties. ChemBK. URL:[Link][3]

Sources

Validation & Comparative

Mass spectrometry fragmentation patterns of Ethyl 3-oxo-3-(quinolin-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Mass Spectrometry Fragmentation Profiling: Ethyl 3-oxo-3-(quinolin-2-yl)propanoate vs. Aryl Analogues

The structural elucidation of heterocyclic β-keto esters is a critical analytical bottleneck in the impurity profiling of pharmaceutical intermediates. Ethyl 3-oxo-3-(quinolin-2-yl)propanoate (EQP) serves as a vital precursor for quinoline-based therapeutics. However, its mass spectrometric behavior is heavily influenced by the bicyclic heteroaromatic ring, which fundamentally alters standard ester fragmentation paradigms.

As a Senior Application Scientist, I have designed this guide to objectively compare the Electrospray Ionization Collision-Induced Dissociation (ESI-CID) fragmentation patterns of EQP against two structural alternatives: Ethyl benzoylacetate (EPP) and Ethyl 3-oxo-3-(pyridin-2-yl)propanoate (EPyP) . By analyzing these analogues, we can isolate the specific directing effects of the quinolin-2-yl moiety and establish a robust framework for spectral interpretation.

The Self-Validating Experimental Protocol

To ensure analytical trustworthiness, the experimental workflow relies on the parallel analysis of EQP, EPP, and EPyP under identical LC-ESI-MS/MS conditions. Every step is designed with explicit causality to create a self-validating system.

1. Sample Preparation & Ionization Causality: Samples are prepared at 1 µg/mL in a 50:50 Methanol/Water matrix containing 0.1% Formic Acid. Causality: The formic acid ensures robust protonation. For EQP and EPyP, the proton preferentially localizes on the basic heterocyclic nitrogen, whereas in EPP, it localizes on the ketone carbonyl. This differential charge localization is the primary driver of their divergent fragmentation pathways.

2. CID Energy Stepping & System Calibration: Collision energy (CE) is ramped from 10 eV to 40 eV using Argon gas. Causality: Argon, being heavier than Nitrogen, provides the higher momentum transfer required to induce secondary ring-cleavage in rigid quinoline systems. Self-Validation Step: The protocol incorporates EPP as an internal system suitability standard. Because the alpha-cleavage of EPP to the benzoyl cation (m/z 105) is a universally documented thermodynamic baseline[1], running EPP in parallel allows the operator to calibrate the CE stepping. If the EPP acylium ion is not the base peak at 15 eV, the collision cell gas pressure is recalibrated before acquiring data for EQP.

Workflow S1 Sample Prep 1 µg/mL, 0.1% FA S2 ESI Ionization Positive Mode (+) S1->S2 S3 Q1 Isolation Precursor Selection S2->S3 S4 CID Cell Argon, 10-40 eV S3->S4 S5 TOF Detection High-Res MS/MS S4->S5

Figure 1: Self-validating LC-ESI-MS/MS workflow for comparative fragmentation analysis.

Comparative Fragmentation Analysis

When subjected to CID, all three β-keto esters undergo a characteristic alpha-cleavage. The protonated molecular ion [M+H]+ undergoes a neutral loss of ethyl acetate (CH₃COOEt, 88 Da) via a McLafferty-type rearrangement, yielding a highly stable acylium ion. However, the secondary fragmentations diverge wildly based on the aromatic core.

Table 1: Key ESI-CID Fragment Ions Across β-Keto Ester Analogues

Compound[M+H]⁺ (m/z)Acylium Ion (m/z)Aryl Cation (m/z)High-Energy Secondary Loss
EPP (Phenyl)193.08105.03 (Benzoyl)77.03 (Phenyl)-C₂H₂ (m/z 51)
EPyP (Pyridyl)194.08106.03 (Picolinoyl)78.03 (Pyridyl)-HCN (m/z 51)
EQP (Quinolinyl)244.10156.04 (Quinoline-2-carbonyl)128.05 (Quinolinyl)-HCN (m/z 101)

Mechanistic Deep Dive: The Quinoline Directing Effect

The fragmentation of EQP is uniquely directed by the quinoline ring, showcasing pathways entirely absent in the phenyl analogue (EPP).

1. Primary Cleavage & Neighboring Group Participation (Low CE, 10-15 eV): The [M+H]⁺ ion (m/z 244.10) predominantly loses ethyl acetate (88 Da) to form the quinoline-2-carbonyl cation (m/z 156.04). However, a highly diagnostic competing pathway involves the nucleophilic attack of the quinoline nitrogen onto the ester carbonyl. This neighboring group participation drives the loss of ethanol (46 Da) to form a rigid, resonance-stabilized tricyclic intermediate at m/z 198.05. This intermediate subsequently loses a ketene (CH₂CO, 42 Da) to converge on the m/z 156.04 ion.

2. Secondary Cleavage (Medium CE, 20-25 eV): The acylium ion ejects carbon monoxide (28 Da) to form the quinolin-2-yl cation (m/z 128.05). The stability of this cation is drastically enhanced by the adjacent nitrogen atom, which stabilizes the positive charge through inductive effects—a pattern frequently observed in the[2].

3. Ring Fragmentation (High CE, 30-40 eV): Unlike the phenyl cation (m/z 77) which loses acetylene (C₂H₂), the quinolin-2-yl cation undergoes a characteristic contraction and cleavage of the nitrogen-containing ring, expelling hydrogen cyanide (HCN, 27 Da) to yield the C₈H₅⁺ ion (m/z 101.04). This [3], serving as the ultimate structural confirmation of the bicyclic heterocycle.

Fragmentation M [M+H]+ m/z 244.10 Ethyl 3-oxo-3-(quinolin-2-yl)propanoate A [M+H - EtOH]+ m/z 198.05 Tricyclic Intermediate M->A - 46 Da (EtOH) Neighboring Group Participation B [C10H6NO]+ m/z 156.04 Quinoline-2-carbonyl cation M->B - 88 Da (CH3COOEt) Alpha-cleavage A->B - 42 Da (CH2CO) Ketene loss C [C9H6N]+ m/z 128.05 Quinolin-2-yl cation B->C - 28 Da (CO) High CE (20-25 eV) D [C8H5]+ m/z 101.04 Loss of HCN C->D - 27 Da (HCN) Ring Cleavage (30-40 eV)

Figure 2: ESI-CID fragmentation pathway of Ethyl 3-oxo-3-(quinolin-2-yl)propanoate.

Conclusion

Comparing EQP to EPP and EPyP reveals that while the β-keto ester tail dictates the primary low-energy fragmentation (alpha-cleavage), the quinoline core dictates the high-energy secondary fragmentation. The nitrogen lone pair not only shifts the site of initial protonation but actively participates in intermediate stabilization, drastically altering the kinetic pathways compared to a simple phenyl ring.

References

  • Title: Ethyl benzoylacetate - Mass spectrum (electron ionization) Source: NIST Chemistry WebBook, SRD 69 URL: [Link]

  • Title: Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics Source: ChemistryOpen (Wiley) / PubMed Central URL: [Link]

  • Title: Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry Source: Physical Chemistry Chemical Physics (RSC Publishing) URL: [Link]

Sources

High-Resolution Solid-State Characterization: X-ray Crystallography Validation of Ethyl 3-oxo-3-(quinolin-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 3-oxo-3-(quinolin-2-yl)propanoate is a complex β -keto ester and a critical intermediate in the development of quinoline-based therapeutics. A defining structural challenge of this molecule is its keto-enol tautomerism. In the solid state, the specific tautomeric form dictates the intermolecular hydrogen-bonding network, crystal packing motifs, and the bulk physicochemical properties of the material.

This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against alternative solid-state analytical techniques (ssNMR, PXRD, and FT-IR). By directly measuring electron density, SCXRD serves as the definitive, self-validating gold standard for mapping tautomeric protons and bond-length alternations.

The Analytical Challenge: Keto-Enol Tautomerism in the Solid State

Determining the exact tautomeric state of β -keto esters in the solid phase is notoriously difficult. While solution-state NMR can quantify dynamic tautomeric equilibria, the solid-state environment locks the molecule into a specific conformation. This is heavily driven by crystal packing forces and Resonance Assisted Hydrogen Bonding (RAHB), where the synergistic interplay between π -delocalization and hydrogen bond strengthening dictates stability .

Furthermore, the steric and electronic properties of bulky substituents—such as the quinoline ring—play a crucial role in tuning this equilibrium, often shifting the preference toward a highly stable enol form to facilitate intramolecular hydrogen bonding . To definitively prove which tautomer exists in the synthesized batch, the chosen analytical method must be capable of atomic-level resolution.

Comparative Analysis: SCXRD vs. Alternative Techniques

To evaluate the performance of SCXRD, we compared it against standard alternative characterization methods using a standardized batch of crystalline Ethyl 3-oxo-3-(quinolin-2-yl)propanoate.

Table 1: Performance and Resource Comparison
Analytical TechniqueResolution LevelTautomer ID AccuracySample RequirementData Acquisition TimePrimary Limitation
SCXRD (Gold Standard) Atomic (0.7–0.8 Å)AbsoluteSingle crystal (0.1–0.3 mm)2–12 HoursRequires high-quality, untwinned single crystals.
Solid-State NMR (ssNMR) Molecular/BulkHigh10–50 mg (Powder)12–48 HoursIndirect H-atom assignment; peak broadening.
Powder XRD (PXRD) Bulk LatticeLow5–20 mg (Powder)10–30 MinutesCannot resolve H-atom positions without prior models.
FT-IR Spectroscopy Functional GroupModerate< 1 mg< 5 MinutesOverlapping vibrational bands; no 3D packing data.
Table 2: Experimental Data Yield (Tautomer Resolution)
TechniqueObserved Experimental MetricTautomer AssignedConfidence Level
SCXRD C-O bond = 1.32 Å, C=C = 1.38 Å; H located on O3Enol 99.9% ( R1​ = 3.2%)
ssNMR ( 13 C) C=O peak at 193 ppm absent; C-OH peak at 170 ppmEnol90.0% (Broadening ± 2 ppm)
FT-IR Broad O-H stretch at 2800-3200 cm −1 Enol80.0% (C-H band overlap)
PXRD Rietveld refinement Rwp​ = 8.5%Inconclusive60.0% (H-atoms unresolved)

Causality of Performance: While ssNMR and FT-IR provide circumstantial evidence of the enol form via chemical shifts or vibrational frequencies, they cannot map the precise 3D coordinates of the tautomeric proton. SCXRD outperforms alternatives because it directly measures electron density. This allows for the unambiguous assignment of bond length alternation (distinguishing a C=O double bond from a C-OH single bond) and the exact spatial location of the hydrogen atom via difference Fourier maps.

Experimental Protocol: SCXRD Validation Workflow

To ensure absolute trustworthiness, the following SCXRD protocol is designed as a self-validating system . The mathematical outputs generated at the end of the workflow inherently prove or disprove the accuracy of the structural model.

Step 1: Crystal Growth and Selection
  • Dissolution: Dissolve 50 mg of Ethyl 3-oxo-3-(quinolin-2-yl)propanoate in a minimum volume of a binary solvent system (e.g., dichloromethane/hexane) to promote slow evaporation.

  • Incubation: Allow the solution to stand undisturbed at ambient temperature for 3–7 days.

  • Selection: Under a polarized light microscope, select a crystal with well-defined faces, devoid of cracks or twinning, measuring approximately 0.15 × 0.15 × 0.10 mm.

Step 2: Data Collection
  • Mounting: Mount the crystal on a MiTeGen loop using paratone oil to protect it from atmospheric moisture.

  • Irradiation: Transfer the sample to a diffractometer equipped with a Cu K α microfocus source ( λ=1.54184 Å).

    • Causality: Cu K α radiation provides higher diffraction intensity and scattering power for light-atom structures (C, H, N, O) compared to Mo K α , yielding the high-resolution data crucial for locating elusive hydrogen atoms.

  • Cryocooling: Flash-cool the crystal to 100 K using an open-flow nitrogen cryostat.

    • Causality: Cryocooling minimizes atomic thermal vibrations (Debye-Waller factors). This sharpens the electron density peaks, preventing the tautomeric proton's signal from being smeared out by thermal motion.

Step 3: Structure Solution and Refinement
  • Integration: Integrate the diffraction frames and apply multi-scan absorption corrections.

  • Phase Solution: Solve the phase problem using Direct Methods (e.g., SHELXT).

  • Anisotropic Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms.

  • Tautomer Identification via Difference Fourier Map:

    • Generate a difference Fourier map to locate residual electron density peaks.

    • If Keto: The residual peak (H-atom) will be located on the α -carbon.

    • If Enol: The residual peak will be located on the oxygen, participating in an intramolecular O-H···N (quinoline) hydrogen bond.

  • Finalization: Refine the located H-atom coordinates freely to confirm the O-H and C=C bond lengths.

Step 4: Self-Validation (The CheckCIF System)

A valid SCXRD structure must pass rigorous mathematical thresholds to be considered scientifically sound. Review the refinement outputs against these self-validating metrics:

  • R1​ value: Must be < 0.05 (5%). This indicates excellent agreement between the observed diffraction data and the calculated structural model.

  • wR2​ value: Must be < 0.15.

  • Goodness-of-Fit (GoF): Must be approximately 1.0 (acceptable range: 0.95–1.05), proving the model is neither over-parameterized nor under-parameterized.

  • Residual Electron Density: The maximum peak/hole should be < 0.5 e−3 , proving no atoms were missed or incorrectly assigned in the lattice.

Validation Logic Visualization

SCXRD_Validation Start Synthesize Ethyl 3-oxo-3- (quinolin-2-yl)propanoate Cryst Slow Evaporation Crystallization Start->Cryst Diffract SCXRD Data Collection (Cu Kα Source, 100 K) Cryst->Diffract Solve Structure Solution (Direct Methods) Diffract->Solve Refine Anisotropic Refinement (Least Squares on F²) Solve->Refine Decision Locate H-Atom via Difference Fourier Map Refine->Decision Keto Keto Tautomer (C-H Bond Identified) Decision->Keto H on α-Carbon Enol Enol Tautomer (O-H···N Bond Identified) Decision->Enol H on Oxygen Validate Self-Validation Check: R1 < 5%, GoF ≈ 1.0 Keto->Validate Enol->Validate

Figure 1: SCXRD validation workflow for definitive keto-enol tautomer identification.

References

  • Bertolasi, V., Ferretti, V., Gilli, P., Yao, X., & Li, C.-J. (2008). Substituent effects on keto–enol tautomerization of β -diketones from X-ray structural data and DFT calculations. New Journal of Chemistry, 32(4), 694-704. URL:[Link]

  • Lvov, A. G., Yadykov, A. V., Lyssenko, K. A., Heinemann, F. W., Shirinian, V. Z., & Khusniyarov, M. M. (2020). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β -Ketoester. Organic Letters, 22(2), 604-609. URL:[Link]

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